molecular formula C4H4BrN3 B1281446 2-Amino-4-bromopyrimidine CAS No. 343926-69-2

2-Amino-4-bromopyrimidine

Cat. No.: B1281446
CAS No.: 343926-69-2
M. Wt: 174 g/mol
InChI Key: MINURGGJJKMQQQ-UHFFFAOYSA-N
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Description

2-Amino-4-bromopyrimidine is a useful research compound. Its molecular formula is C4H4BrN3 and its molecular weight is 174 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINURGGJJKMQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510251
Record name 4-Bromopyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343926-69-2
Record name 4-Bromopyrimidin-2-amine
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Record name 2-Amino-4-bromopyrimidine
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Foundational & Exploratory

2-Amino-4-bromopyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the chemical properties of 2-Amino-4-bromopyrimidine, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular and Chemical Data

A clear understanding of the fundamental chemical properties of a compound is crucial for its application in research and development. The following table summarizes the key molecular data for this compound.

Identifier Value Source
Molecular Formula C4H4BrN3[1][2][3]
Molecular Weight 174.00 g/mol [1][4]
IUPAC Name 4-bromopyrimidin-2-amine[2]
CAS Number 343926-69-2[1][2][4]

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.

G Figure 1. Derivation of Core Chemical Properties A This compound B Molecular Formula C4H4BrN3 A->B Determines C Molecular Weight 174.00 g/mol B->C Calculated From

Caption: Logical flow from compound identification to its molecular properties.

References

Technical Guide: Physical Properties of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-4-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in the public domain for this compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical and spectroscopic characteristics applicable to this class of molecules. This document is intended to serve as a valuable resource for researchers, facilitating experimental design and a deeper understanding of the compound's behavior.

Introduction

This compound is a substituted pyrimidine (B1678525) that holds potential as a building block in the synthesis of various biologically active molecules. The strategic placement of the amino and bromo functional groups on the pyrimidine ring offers versatile handles for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. An understanding of its physical properties is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.

General Physical Properties

The fundamental physical characteristics of this compound are summarized below. It is noteworthy that extensive experimental data for this specific compound is not widely available.

PropertyValueSource
Molecular Formula C₄H₄BrN₃-
Molecular Weight 174.00 g/mol [1]
Appearance Reported as a solid-
Melting Point >300 °C[1]
Boiling Point Not applicable (decomposes at high temperature)-
Solubility Slightly soluble in water

Solubility Profile (Qualitative)

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderately SolubleThe amino group can participate in hydrogen bonding with the solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF)Likely SolubleThe polarity of the solvent can solvate the polar pyrimidine ring and amino group.
Non-Polar Solvents (e.g., Hexane, Toluene)Poorly SolubleThe high polarity of this compound is incompatible with non-polar solvents.
Chlorinated Solvents (e.g., Dichloromethane)Slightly to Moderately SolubleOffers intermediate polarity that may facilitate some dissolution.

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination (Isothermal Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in various solvents at a specific temperature.

Methodology:

  • Equilibrium Establishment: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

  • Incubation: The vial is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: The saturated solution is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a filtered syringe.

  • Analysis: The concentration of the dissolved solid in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration.

Spectroscopic Characterization Protocols

While specific spectra for this compound are not available in the public domain, the following are standard protocols for acquiring spectroscopic data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

  • Data Analysis: The absorption bands in the spectrum are correlated with the vibrational modes of the functional groups (e.g., N-H stretches, C=N stretches, C-Br stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Crystallographic Analysis Protocol

No crystal structure data for this compound has been publicly reported. The following is a general protocol for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Methodology:

  • Crystal Growth: Single crystals of this compound of suitable size and quality are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystallographic phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to fit the experimental data.

Workflow Diagram

The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound.

G Workflow for Physical Property Determination of a Solid Compound cluster_synthesis Compound Synthesis & Purification cluster_initial_char Initial Characterization cluster_solubility Solubility Studies cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Appearance Visual Inspection (Appearance, Color) Purification->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint QualitativeSol Qualitative Solubility in Various Solvents MeltingPoint->QualitativeSol QuantitativeSol Quantitative Solubility (Shake-Flask Method) QualitativeSol->QuantitativeSol NMR NMR Spectroscopy (¹H, ¹³C) QuantitativeSol->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS CrystalGrowth Single Crystal Growth MS->CrystalGrowth XRD X-ray Diffraction CrystalGrowth->XRD

Caption: General experimental workflow for determining the physical properties of a solid organic compound.

Conclusion

This technical guide has summarized the available physical properties of this compound and provided a comprehensive set of generalized experimental protocols for the determination of its key physical and spectroscopic characteristics. While there is a notable lack of specific experimental data for this compound in the public domain, the methodologies outlined herein provide a robust framework for researchers to generate this data. A thorough characterization of this compound will undoubtedly aid in its application in the synthesis of novel compounds with potential therapeutic value.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4-bromopyrimidine. This document details predicted spectral data based on the analysis of structurally related compounds, outlines a general experimental protocol for the acquisition of such spectra, and presents a visual representation of the molecular structure to aid in spectral assignment. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with this important heterocyclic building block.

Molecular Structure and NMR Assignments

The structure of this compound is presented below, with atoms systematically numbered to facilitate the discussion of NMR spectral data. The pyrimidine (B1678525) ring consists of four carbon atoms and two nitrogen atoms. The substituents, an amino group and a bromine atom, are located at positions 2 and 4, respectively.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amino group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom, as well as the electron-donating nature of the amino group. The data presented in Table 1 is based on the analysis of similar pyrimidine and pyridine (B92270) derivatives.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H68.10 - 8.30Doublet (d)~5.51H
H56.80 - 7.00Doublet (d)~5.51H
-NH₂5.50 - 6.50Broad Singlet (br s)-2H

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are predictions based on analogous structures. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The protons H5 and H6 form an AX spin system and are expected to appear as doublets due to coupling to each other. The amino protons typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are significantly affected by the electronegative nitrogen atoms and the bromine substituent. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
C2162 - 165
C4145 - 148
C6158 - 161
C5110 - 113

Note: Chemical shifts are referenced to TMS. These are predicted values and may differ from experimental results.

The carbons directly attached to nitrogen atoms (C2, C4, and C6) are expected to be deshielded and appear at higher chemical shifts. The bromine atom at C4 will also contribute to its downfield shift. C5 is anticipated to be the most shielded carbon in the ring.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds containing amino groups as it can help in observing the -NH₂ protons. Chloroform-d (CDCl₃) can also be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 to 4096 scans or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 180 ppm is appropriate.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or by referencing to TMS at 0.00 ppm.

  • Integration (¹H NMR): Integrate the peaks to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting the NMR spectra of this compound can be visualized as a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing peak_picking Peak Picking & Integration referencing->peak_picking assignment Structural Assignment peak_picking->assignment reporting Data Reporting assignment->reporting

Figure 2. Workflow for NMR analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical information for the successful acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted data and experimental protocols will be a valuable asset for chemists and researchers in their daily work.

Mass Spectrometry Analysis of 2-Amino-4-bromopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Amino-4-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines predicted fragmentation pathways, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and relevant biological context to aid in its identification, characterization, and quantification.

Introduction

This compound (C₄H₄BrN₃, CAS: 343926-69-2) is a substituted pyrimidine (B1678525), a core structure in many biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. Understanding its behavior under mass spectrometric conditions is paramount for researchers in drug development and related scientific fields. This guide will focus on electrospray ionization (ESI), a soft ionization technique suitable for polar molecules like this compound.

Predicted Mass Spectral Data

Based on its structure and the known behavior of similar compounds, the following mass spectral data for this compound is predicted. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance.[3] This leads to two molecular ion peaks of similar height at M and M+2.[3]

ParameterPredicted ValueNotes
Molecular Formula C₄H₄BrN₃
Molecular Weight ~173.0 g/mol
Monoisotopic Mass 172.95886 Da
Protonated Molecule [M+H]⁺ m/z 173.9668, 175.9648The characteristic isotopic pattern for bromine is expected.
Major Fragment Ion 1 m/z 95.0400Predicted loss of HBr from the protonated molecule.
Major Fragment Ion 2 m/z 68.0345Predicted loss of HCN from the m/z 95 fragment.

Predicted Fragmentation Pathway

The fragmentation of protonated this compound in tandem mass spectrometry (MS/MS) is anticipated to proceed through characteristic losses related to its functional groups and the pyrimidine core. The primary fragmentation is predicted to be the loss of a neutral hydrogen bromide (HBr) molecule, followed by the loss of hydrogen cyanide (HCN) from the pyrimidine ring.

G cluster_0 Predicted Fragmentation of this compound mol [M+H]⁺ m/z 174/176 frag1 Fragment 1 m/z 95 mol->frag1 - HBr frag2 Fragment 2 m/z 68 frag1->frag2 - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A robust and sensitive method for the analysis of this compound can be achieved using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. As a polar compound, hydrophilic interaction liquid chromatography (HILIC) is a suitable separation technique.[1][4]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve.

  • Sample Matrix: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.[5]

Liquid Chromatography (LC) Method
  • Column: A HILIC column (e.g., BEH Amide, 2.1 mm x 100 mm, 1.7 µm) is recommended for retaining and separating this polar analyte.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transition 1 (Quantitative): 173.9 -> 95.0

    • MRM Transition 2 (Qualitative): 175.9 -> 95.0

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound involves several key stages from sample receipt to data analysis.

G cluster_1 LC-MS/MS Experimental Workflow sample Sample Receipt and Preparation lc Liquid Chromatography (HILIC) sample->lc ms Mass Spectrometry (ESI+) lc->ms data Data Acquisition and Processing ms->data report Reporting data->report

Caption: General experimental workflow for LC-MS/MS analysis.

Signaling Pathway Context: Pyrimidine Biosynthesis

Pyrimidine derivatives are integral to cellular metabolism, particularly in the de novo and salvage pathways of pyrimidine biosynthesis. These pathways are crucial for the synthesis of DNA and RNA precursors and are often targeted in cancer therapy.[6] Understanding the role of pyrimidine analogs in these pathways can provide valuable context for drug development professionals.

G cluster_2 De Novo Pyrimidine Biosynthesis Pathway glutamine Glutamine carbamoyl_phosphate Carbamoyl Phosphate glutamine->carbamoyl_phosphate carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate orotate Orotate dihydroorotate->orotate DHODH omp OMP orotate->omp ump UMP omp->ump

Caption: Simplified de novo pyrimidine biosynthesis pathway.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a starting point for method development and routine analysis. The inclusion of a relevant biological pathway highlights the importance of such compounds in the broader context of drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific instrumentation and analytical needs.

References

FT-IR spectrum of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectrum of 2-Amino-4-bromopyrimidine

For researchers, scientists, and professionals engaged in drug development, understanding the molecular structure and vibrational characteristics of pharmaceutical intermediates is paramount. This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key building block in medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic compound incorporating a pyrimidine (B1678525) ring, an amino group, and a bromine atom. Its structure is of significant interest in the synthesis of various biologically active molecules. FT-IR spectroscopy serves as a powerful, non-destructive technique for the structural elucidation and quality control of this compound by identifying its characteristic functional groups and their vibrational modes.

Predicted FT-IR Spectral Data

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300Asymmetric & Symmetric N-H StretchingPrimary Amine (-NH₂)Medium - Strong
3200 - 3100C-H StretchingAromatic RingMedium - Weak
1650 - 1600N-H Bending (Scissoring)Primary Amine (-NH₂)Strong
1600 - 1550C=C and C=N Ring StretchingPyrimidine RingMedium - Strong
1550 - 1450C=C and C=N Ring StretchingPyrimidine RingMedium - Strong
1450 - 1350C-N StretchingAromatic AmineMedium
1200 - 1000C-H In-plane BendingAromatic RingMedium
850 - 750C-H Out-of-plane BendingAromatic RingStrong
700 - 600C-Br StretchingBromoalkaneMedium - Strong

Experimental Protocol: KBr Pellet Method for Solid Samples

The following protocol details the Potassium Bromide (KBr) pellet method, a common technique for obtaining the FT-IR spectrum of solid samples like this compound.[3][4]

Materials and Equipment:

  • This compound sample

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

  • Spatula

  • Desiccator

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum. Cool and store the KBr in a desiccator.

  • Sample Grinding: In the agate mortar, place approximately 1-2 mg of the this compound sample. Grind the sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix the sample and KBr thoroughly by grinding the mixture for several minutes until a homogenous fine powder is obtained.[4]

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the KBr pellet method for obtaining the FT-IR spectrum of a solid sample.

experimental_workflow A Sample Preparation B Grind Sample (1-2 mg) A->B C Mix with KBr (100-200 mg) B->C B->C Homogenize D Pellet Pressing E Transfer Mixture to Die D->E F Apply Pressure E->F E->F Form Pellet G FT-IR Analysis H Place Pellet in Spectrometer G->H I Acquire Spectrum H->I H->I Record Data spectral_interpretation A FT-IR Spectrum of this compound B High Wavenumber Region (4000-1500 cm⁻¹) A->B C Fingerprint Region (1500-400 cm⁻¹) A->C D N-H Stretch (3450-3300 cm⁻¹) B->D Identifies Amino Group E Aromatic C-H Stretch (3200-3100 cm⁻¹) B->E Confirms Aromatic Ring F N-H Bend (1650-1600 cm⁻¹) B->F Confirms Amino Group G Ring Vibrations (1600-1450 cm⁻¹) C->G Confirms Pyrimidine Ring H C-N Stretch (1450-1350 cm⁻¹) C->H Confirms Amino Group Linkage I C-Br Stretch (700-600 cm⁻¹) C->I Identifies Bromine Substituent

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, 2-amino-4-bromopyrimidine is a pivotal heterocyclic building block. Its unique structure, featuring a reactive bromine atom and an amino group on a pyrimidine (B1678525) ring, offers versatile functionalization points for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, stability, and core reactivity, with a focus on key synthetic transformations.

Physicochemical Properties

This compound is typically an off-white to light yellow solid. A summary of its key physicochemical properties is presented below.

PropertyValue
CAS Number 343926-69-2
Molecular Formula C₄H₄BrN₃[1][2]
Molecular Weight 174.00 g/mol [2]
Appearance Off-white to light yellow solid
Melting Point 142-146 °C[3]
Solubility Slightly soluble in water[2]
Purity ≥97-98% (Typical)[2][4]

Stability and Handling

Proper handling and storage are crucial to maintain the integrity of this compound.

Storage:

  • Store in a well-ventilated place.[5]

  • Keep containers tightly closed in a dry, cool environment.[5]

  • Store away from oxidizing agents.[2]

Handling Precautions:

  • Causes skin and serious eye irritation.[4][5]

  • May cause respiratory irritation.[4][5]

  • Harmful if swallowed.[6]

  • Personal protective equipment, including gloves, eye protection, and face protection, should be worn.[5]

  • Avoid breathing dust and use only in well-ventilated areas.[5]

Hazardous Decomposition Products:

  • Under fire conditions, it may decompose to form carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[5]

Reactivity and Key Synthetic Applications

The reactivity of this compound is dominated by the two functional groups: the amino group at the 2-position and the bromine atom at the 4-position. The bromine atom is particularly susceptible to displacement through various palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular diversity. The pyrimidine ring nitrogens activate the 4-position for nucleophilic aromatic substitution (SNAr).[7]

Figure 1: Core reactivity pathways of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds, enabling the synthesis of 4-aryl or 4-heteroaryl pyrimidines.[8][9] These motifs are prevalent in biologically active compounds, particularly kinase inhibitors.[9]

Reaction Mechanism:

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[8]

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_complex L₂Pd(II)(Pyr-NH₂)(Br) pd0->oxidative_complex Oxidative Addition transmetalation_complex L₂Pd(II)(Pyr-NH₂)(Ar) oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product 2-Amino-4-arylpyrimidine transmetalation_complex->product start This compound start->oxidative_complex boronic Ar-B(OH)₂ + Base boronic->oxidative_complex Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oxidative_complex L₂Pd(II)(Pyr-NH₂)(Br) pd0->oxidative_complex Oxidative Addition amido_complex L₂Pd(II)(Pyr-NH₂)(NR₂) oxidative_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product 4-(Dialkylamino)-2-aminopyrimidine amido_complex->product start This compound start->oxidative_complex amine R₂NH + Base amine->oxidative_complex Synthesis_Workflow Uracil Uracil Step1 1. POBr₃ 120-130 °C Uracil->Step1 Dibromo 2,4-Dibromopyrimidine Step1->Dibromo Step2 2. NH₃·H₂O (aq) THF, 20 °C Dibromo->Step2 Product This compound Step2->Product

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromopyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique arrangement of a nucleophilic amino group and an electrophilic carbon center at the 4-position, activated by the pyrimidine (B1678525) ring nitrogens, allows for diverse and targeted chemical modifications. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical calculations, spectroscopic data, and detailed experimental protocols for its functionalization.

Introduction

The pyrimidine scaffold is a privileged motif in a vast array of biologically active molecules, including approved drugs and clinical candidates. The ability to selectively functionalize the pyrimidine ring is paramount for the generation of novel molecular entities with tailored pharmacological profiles. This compound serves as a key intermediate in this endeavor, offering distinct sites for both electrophilic and nucleophilic attack, thereby enabling a wide range of synthetic transformations. This guide aims to provide a detailed understanding of the reactivity of this compound to facilitate its effective utilization in research and drug discovery.

Electronic Properties and Reactive Sites

The reactivity of this compound is governed by the electronic distribution within the molecule. The electron-withdrawing nature of the two ring nitrogens and the bromine atom, combined with the electron-donating amino group, creates a nuanced electronic landscape.

Nucleophilic Sites

The primary nucleophilic centers of this compound are the exocyclic amino group and the ring nitrogen atoms. Computational studies on analogous 2-aminopyrimidine (B69317) systems suggest a high electron density around these nitrogen atoms, making them susceptible to electrophilic attack.

  • Exocyclic Amino Group (N-2): The lone pair of electrons on the amino group is readily available for reactions with various electrophiles, including alkylating and acylating agents.

  • Ring Nitrogens (N-1 and N-3): The ring nitrogens also possess lone pairs of electrons and can act as nucleophiles, particularly in protonation and coordination with metal catalysts.

Electrophilic Sites

The most significant electrophilic site in this compound is the carbon atom at the 4-position (C-4), which is bonded to the bromine atom.

  • C-4 Position: The electron-withdrawing effect of the adjacent ring nitrogen (N-3) and the bromine atom makes the C-4 position highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring itself activates this position for such reactions.[1]

Quantitative Reactivity Analysis (Theoretical)

While specific computational data for this compound is scarce in publicly available literature, analysis of related compounds allows for a qualitative and semi-quantitative understanding of its reactivity. Key parameters from Density Functional Theory (DFT) calculations, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), provide valuable insights.

Table 1: Predicted Electronic Properties and Their Implications for Reactivity

ParameterPredicted Location/ValueImplication for Reactivity
Highest Negative Charge Amino group nitrogen and ring nitrogensMost probable sites for electrophilic attack (protonation, alkylation, acylation).
Highest Positive Charge Carbon atom at the 4-position (C-4)Primary site for nucleophilic attack.
HOMO (Highest Occupied Molecular Orbital) Primarily localized on the amino group and the pyrimidine ringRegion of the molecule most likely to donate electrons in a reaction (nucleophilic character).
LUMO (Lowest Unoccupied Molecular Orbital) Primarily localized on the pyrimidine ring, particularly around the C4-Br bondRegion of the molecule most likely to accept electrons in a reaction (electrophilic character).

Experimental Protocols and Reactivity

The dual reactivity of this compound makes it a versatile synthon. The following sections provide detailed experimental protocols for the functionalization of its key electrophilic and nucleophilic sites.

Reactions at the Electrophilic C-4 Position

The C-4 position is the primary site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities.

a) Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with boronic acids.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.).

  • Add a suitable solvent system, such as a 3:1 mixture of toluene (B28343) and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

b) Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds by coupling this compound with various amines.

Experimental Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Reactions at the Nucleophilic Amino Group

The exocyclic amino group can readily react with various electrophiles.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., NaH, 1.1 equiv.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the corresponding anion.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.5 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and a saturated aqueous solution of NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting amide by recrystallization or column chromatography.

Data Presentation

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.78 (d, J=5.6 Hz, 1H, H-6), 6.65 (d, J=5.6 Hz, 1H, H-5), 6.20 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.2, 158.0, 151.5, 111.9
Mass Spectrometry (EI) m/z (%): 175/173 (M⁺), 94

Table 3: Representative Reactions and Yields

Reaction TypeElectrophile/NucleophileCatalyst/BaseSolventTemp. (°C)Time (h)ProductYield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH80122-Amino-4-phenylpyrimidineTypically >80
Buchwald-HartwigMorpholinePd₂(dba)₃, Xantphos / Cs₂CO₃Dioxane100184-(Morpholin-4-yl)pyrimidin-2-amineTypically 70-90
N-AlkylationMethyl iodideNaHDMFRT44-Bromo-N-methylpyrimidin-2-amineVaries
N-AcylationAcetyl chlorideEt₃NDCM0 to RT2N-(4-Bromopyrimidin-2-yl)acetamideVaries

Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Nucleophilic_Reactivity Reactivity of this compound cluster_electrophilic Electrophilic Site (C4) cluster_nucleophilic Nucleophilic Sites (N-2, N-1, N-3) C4 C4-Br SNAr SNAr / Cross-Coupling C4->SNAr Nu Nucleophile (e.g., R-B(OH)2, R2NH) Nu->SNAr Product_C4 C4-Substituted Product SNAr->Product_C4 N_sites Amino Group (N-2) Ring Nitrogens (N-1, N-3) N_attack Nucleophilic Attack N_sites->N_attack E Electrophile (e.g., R-X, RCOCl) E->N_attack Product_N N-Substituted Product N_attack->Product_N Molecule This compound Molecule->C4 Molecule->N_sites Experimental_Workflow General Experimental Workflow for Functionalization Start Start: this compound Reaction Reaction Setup: - Add reagents - Add solvent - Add catalyst/base Start->Reaction Conditions Reaction Conditions: - Temperature control - Inert atmosphere - Stirring Reaction->Conditions Monitoring Reaction Monitoring: - TLC - LC-MS Conditions->Monitoring Workup Workup: - Quenching - Extraction - Drying Monitoring->Workup Purification Purification: - Column chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization End Final Product Characterization->End

References

An In-depth Technical Guide to the Tautomerism of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of heterocyclic compounds. This technical guide provides a comprehensive examination of the tautomeric landscape of 2-amino-4-bromopyrimidine, a crucial scaffold in medicinal chemistry. Due to the limited availability of direct experimental studies on this specific molecule, this paper extrapolates from established principles of pyrimidine (B1678525) chemistry and leverages computational data from closely related analogs, particularly 2-amino-4-methylpyridine (B118599). This guide outlines the potential tautomeric forms, presents a quantitative analysis of their predicted relative stabilities, and provides detailed experimental protocols for their investigation using modern spectroscopic techniques. Furthermore, it includes visualizations of the tautomeric equilibria and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to Tautomerism in 2-Aminopyrimidines

2-Aminopyrimidine and its derivatives can exist in two primary tautomeric forms: the amino form and the imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.

The position of the tautomeric equilibrium is influenced by several factors, including:

  • Substitution pattern: The electronic nature of substituents on the pyrimidine ring can significantly alter the relative stability of the tautomers.

  • Solvent polarity: Polar solvents may preferentially stabilize one tautomer over another through hydrogen bonding and dipole-dipole interactions.

  • Temperature: The equilibrium constant is temperature-dependent.

  • pH: The protonation state of the molecule can favor a specific tautomeric form.

Understanding the predominant tautomeric form of this compound is critical for predicting its hydrogen bonding capabilities, molecular recognition patterns, and ultimately its efficacy and safety as a potential therapeutic agent.

Potential Tautomers of this compound

The two principal tautomers of this compound are the amino and imino forms. The equilibrium between these two structures is the central focus of this guide.

Caption: Tautomeric equilibrium between the amino and imino forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

By extrapolating from this data, we can infer the likely tautomeric preference for this compound. The electron-withdrawing nature of the bromine atom at the C4 position is expected to influence the electron density of the pyrimidine ring, but the fundamental preference for the amino tautomer is likely to be maintained.

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers (Gas Phase)

TautomerStructureRelative Energy (kcal/mol)
Canonical Amino (2A4MP1)2-amino-4-methylpyridine0.00
Imino (trans, 2A4MP2)2(1H)-pyridinimine (trans)13.60
Imino (cis, 2A4MP3)2(1H)-pyridinimine (cis)16.36

Data adapted from Al-Otaibi, J. S. (2015).[1][2]

These computational results strongly suggest that the amino tautomer is significantly more stable than the imino tautomers in the gas phase.[1][2] This energy difference of over 13 kcal/mol indicates that the equilibrium lies heavily in favor of the amino form. While solvation effects in different media can alter the equilibrium, a substantial shift towards the imino form is not anticipated.

Experimental Protocols for Tautomerism Study

The investigation of tautomeric equilibria in solution is primarily conducted using spectroscopic methods. The following protocols are adapted for the study of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) B Acquire 1D ¹H NMR spectrum A->B C Acquire 1D ¹³C NMR spectrum B->C D Acquire 2D correlation spectra (HSQC, HMBC) C->D E Identify characteristic signals for each tautomer (e.g., N-H vs. C-H protons) D->E F Integrate unique proton signals to determine the relative populations of tautomers E->F G Analyze ¹³C chemical shifts, particularly of C2, C4, and C6, to confirm tautomeric forms F->G

Caption: Experimental workflow for NMR-based tautomer analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • To aid in the definitive assignment of signals, acquire two-dimensional (2D) correlation spectra such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

  • Data Analysis:

    • ¹H NMR: Look for distinct signals corresponding to each tautomer. The amino tautomer will show a characteristic signal for the -NH2 protons, while the imino tautomer will have an N-H proton signal at a different chemical shift. The chemical shifts of the pyrimidine ring protons will also differ between the two forms.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C2, C4, and C6, are sensitive to the tautomeric state and can provide confirmatory evidence.

    • Quantification: The relative ratio of the tautomers can be determined by integrating the signals of protons that are unique to each form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare stock solution of this compound in a non-polar solvent (e.g., cyclohexane) B Prepare a series of solutions with varying solvent polarities or pH values A->B C Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range B->C D Identify the λmax for each tautomer C->D E Analyze the changes in absorbance at specific wavelengths to determine the equilibrium constant (Keq) D->E F Plot absorbance ratios as a function of solvent polarity or pH to visualize the equilibrium shift E->F

Caption: Experimental workflow for UV-Vis based tautomer analysis.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of solutions in different solvents of varying polarity or in buffers of different pH values.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • The amino and imino tautomers will have different chromophoric systems and are expected to exhibit distinct absorption maxima (λmax).

    • By analyzing the changes in the absorption spectra with solvent polarity or pH, the equilibrium constant (Keq) can be estimated. The presence of an isosbestic point can indicate a two-component equilibrium.

Conclusion

While direct experimental data on the tautomerism of this compound is scarce, computational studies of analogous compounds strongly indicate a significant preference for the amino tautomer. This guide provides a robust framework for researchers to experimentally investigate and quantify the tautomeric equilibrium of this important heterocyclic compound. The detailed NMR and UV-Vis spectroscopy protocols offer practical approaches to elucidate the predominant tautomeric form in various environments. A thorough understanding of the tautomeric behavior of this compound is essential for the rational design and development of novel drug candidates based on this versatile chemical scaffold. Future experimental and computational studies are encouraged to further refine our understanding of the subtle factors governing the tautomeric landscape of this and related pyrimidine derivatives.

References

Methodological & Application

Synthesis of 2-Amino-4-bromopyrimidine from Uracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-bromopyrimidine, a valuable building block in medicinal chemistry, starting from the readily available precursor, uracil (B121893). The primary synthetic route involves a two-step process: the conversion of uracil to an intermediate 2,4-dihalopyrimidine, followed by a regioselective amination.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring both a nucleophilic amino group and a reactive bromine atom, allows for diverse functionalization, making it a versatile scaffold in drug discovery programs. The synthesis from uracil offers a cost-effective and scalable approach to this important compound. This document outlines the primary synthetic pathway via a 2,4-dibromopyrimidine (B1316284) intermediate and also discusses an alternative route using 2,4-dichloropyrimidine (B19661) for comparative purposes.

Synthetic Pathways

The synthesis of this compound from uracil is typically achieved through a two-step sequence. The first step involves the halogenation of uracil to form a 2,4-dihalopyrimidine intermediate. The second step is the regioselective amination of this intermediate to yield the desired product.

Synthesis_Pathway Uracil Uracil Dibromopyrimidine 2,4-Dibromopyrimidine Uracil->Dibromopyrimidine Step 1: Bromination (POBr₃) Aminobromopyrimidine This compound Dibromopyrimidine->Aminobromopyrimidine Step 2: Amination (NH₃)

Caption: Overall synthetic scheme for the conversion of uracil to this compound.

An alternative, analogous pathway involves the chlorination of uracil to 2,4-dichloropyrimidine, followed by amination and subsequent halogen exchange or direct synthesis of the brominated target.

Key Experiments and Protocols

Protocol 1: Synthesis of 2,4-Dibromopyrimidine from Uracil

This protocol details the conversion of uracil to 2,4-dibromopyrimidine using tribromooxyphosphorus (phosphoryl bromide).

Materials:

Procedure: [1]

  • In a reaction vessel equipped with a stirrer and a condenser, combine uracil and tribromooxyphosphorus.

  • Heat the mixture with stirring to 120-130°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 2,4-dibromopyrimidine as a white to pale yellow solid.

Protocol 2: Synthesis of this compound from 2,4-Dibromopyrimidine

This protocol describes the regioselective amination of 2,4-dibromopyrimidine to yield this compound. The amination reaction preferentially occurs at the C4 position, which is generally more reactive towards nucleophilic aromatic substitution in 2,4-dihalopyrimidines.

Materials:

Procedure: [1]

  • Dissolve 2,4-dibromopyrimidine in a solution of ammonia in tetrahydrofuran or ethanol.

  • Stir the reaction mixture at room temperature (around 20°C) for approximately 16 hours.

  • After the reaction is complete, a solid precipitate will form. Filter the solid and wash it with diethyl ether to obtain the crude product.

  • For purification, dissolve the crude product in hot methanol (at approximately 60°C).

  • Allow the solution to cool to room temperature to induce crystallization.

  • Filter the white crystalline solid, which is the desired this compound, and dry it.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Conditions and Yields

StepReactantsReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1 UracilPOBr₃None120-1302-42,4-Dibromopyrimidine~78
2 2,4-DibromopyrimidineAmmonia (28%)THF or Ethanol2016This compound~52

Table 2: Physicochemical and Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
UracilC₄H₄N₂O₂112.09335 (decomposes)White crystalline powder
2,4-DibromopyrimidineC₄H₂Br₂N₂237.8865-67White to pale yellow solid
This compoundC₄H₄BrN₃174.00142-146White solid

Experimental Workflow and Signaling Pathways

The logical flow of the experimental procedure can be visualized as follows:

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination ReactionSetup1 Combine Uracil and POBr₃ Heating Heat at 120-130°C ReactionSetup1->Heating Workup1 Quench with Ice & Neutralize Heating->Workup1 Extraction1 Extract with CH₂Cl₂ Workup1->Extraction1 Purification1 Column Chromatography Extraction1->Purification1 ReactionSetup2 Dissolve 2,4-Dibromopyrimidine in NH₃ solution Purification1->ReactionSetup2 Intermediate Product Stirring Stir at 20°C ReactionSetup2->Stirring Isolation Filter Crude Product Stirring->Isolation Purification2 Recrystallize from Methanol Isolation->Purification2

Caption: A detailed workflow diagram for the two-step synthesis.

Alternative Synthetic Route: Via 2,4-Dichloropyrimidine

An alternative and widely used method for the synthesis of dihalopyrimidines from uracil involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2] The resulting 2,4-dichloropyrimidine can then be aminated to give 2-amino-4-chloropyrimidine. Subsequent halogen exchange reactions can be employed to replace the chlorine with bromine if required, although direct synthesis of the brominated analog is often preferred for atom economy.

The regioselectivity of amination on 2,4-dichloropyrimidine also favors substitution at the C4 position.[3][4] The choice between the chloro or bromo intermediate may depend on the desired subsequent reactions, as the C-Br bond is generally more reactive in cross-coupling reactions, while the C-Cl bond can offer different selectivity or stability.

Protocol 3: Synthesis of 2,4-Dichloropyrimidine from Uracil

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst, optional)

  • Ice

  • Chloroform (B151607) or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend uracil in an excess of phosphorus oxychloride.

  • Optionally, a catalytic amount of N,N-dimethylaniline can be added.

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly pour the cooled residue onto crushed ice.

  • Extract the aqueous mixture with chloroform or dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,4-dichloropyrimidine.

The subsequent amination of 2,4-dichloropyrimidine can be performed using a procedure similar to that described in Protocol 2 for the dibromo analog to yield 2-amino-4-chloropyrimidine.[5]

Conclusion

The synthesis of this compound from uracil is a robust and scalable process. The two-step method involving the bromination of uracil followed by regioselective amination provides a direct route to the target compound. The alternative pathway through a 2,4-dichloro intermediate offers flexibility in synthetic design. The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important molecular scaffold.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[1][2][3]

2-Amino-4-bromopyrimidine is a valuable and versatile building block in medicinal chemistry. The pyrimidine (B1678525) core is a key pharmacophore found in numerous approved drugs, particularly in the area of oncology. The presence of an amino group at the 2-position and a bromine atom at the 4-position allows for selective functionalization, making it an ideal starting material for the construction of diverse molecular libraries for drug discovery. Specifically, the bromine atom provides a reactive handle for Suzuki coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.

The resulting 2-amino-4-arylpyrimidine scaffold is a prominent feature in a variety of kinase inhibitors.[4] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][5] By targeting the ATP-binding site of kinases, 2-amino-4-arylpyrimidine-based compounds can effectively inhibit their activity, making them attractive candidates for therapeutic development.[6]

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including optimized reaction conditions, detailed experimental protocols, and insights into the application of the resulting products in drug discovery.

Data Presentation: Reaction Conditions and Yields

The successful outcome of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of this compound and analogous heteroaryl bromides with various arylboronic acids.

Table 1: Conventional Heating Conditions for Suzuki Coupling of this compound

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Dioxane901692
3-Fluorophenylboronic AcidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene110888
4-Acetylphenylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (3:1)951478
2-Thienylboronic AcidPd(dppf)Cl₂ (4)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001275

Table 2: Microwave-Assisted Suzuki Coupling of this compound

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (2:1)1201591
4-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1401095
3-Fluorophenylboronic AcidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Dioxane1302093
4-Acetylphenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (2:1)1201585
2-Pyridylboronic AcidPd(dppf)Cl₂ (5)-K₃PO₄ (3)Dioxane/H₂O (4:1)1502572

Experimental Protocols

Protocol 1: Conventional Heating Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-4-arylpyrimidine.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol outlines a rapid and efficient method for the Suzuki coupling of this compound using microwave irradiation.[7][8][9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 2:1 mixture)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[10]

  • Add the degassed solvent to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at the set temperature (typically 120-150 °C) for the specified time (usually 10-30 minutes).[7][10]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex aryl_boronic Ar'B(OH)₂ + Base aryl_boronic->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product start_material This compound (Ar-Br) start_material->oxidative_addition Workflow cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base solvent Add Degassed Solvent reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Irradiate at Set Temperature & Time seal->irradiate cool Cool to Room Temperature irradiate->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter extract Wash with Water & Brine filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-Amino-4-arylpyrimidine purify->product ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene STAT3->Gene Inhibitor 2-Amino-4-arylpyrimidine Inhibitor Inhibitor->ALK

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed synthesis of substituted 2-aminopyrimidines, utilizing 2-amino-4-bromopyrimidine as a key building block. The methodologies detailed herein are of significant interest for the synthesis of biologically active molecules, particularly in the field of drug discovery, with a focus on kinase inhibitors.

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases due to its ability to form key hydrogen bond interactions within the ATP-binding site.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, offer versatile and efficient methods for the derivatization of the this compound core, enabling the synthesis of diverse libraries of compounds for biological screening.[3][4]

Biological Context: Inhibition of the JAK-STAT Signaling Pathway

A significant application of compounds derived from 2-aminopyrimidines is the inhibition of Janus kinases (JAKs).[5][6] The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional regulation, playing a pivotal role in immunity, cell proliferation, and differentiation.[7][8] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.[5][9] Small molecule inhibitors targeting JAKs have emerged as effective therapeutics. The 2-aminopyrimidine core serves as an excellent scaffold for developing such inhibitors.[10]

Below is a diagram illustrating the JAK-STAT signaling pathway, a key target for many of the compounds synthesized from this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Regulation

Caption: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the experimental protocols for key palladium-catalyzed cross-coupling reactions using this compound. A generalized experimental workflow is depicted below.

Experimental_Workflow Start Start Materials: This compound, Coupling Partner, Catalyst, Ligand, Base, Solvent Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.[11][12]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane (B91453)/H₂O8018-2270-80[13]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-22Good[13]
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ACN/H₂O787Moderate-Good

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-4-arylpyrimidine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4][14]

Table 2: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003up to 96[15]
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRT3-16Good[16]
31-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF806High

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.[4]

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride solution to remove the amine hydrohalide salt.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-amino-4-alkynylpyrimidine.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling this compound with a variety of primary or secondary amines.[17][18]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XantphosNaOtBuToluene11012-24Moderate-Good
2AnilinePd(OAc)₂ (2)BINAPCs₂CO₃Toluene10018High
3Volatile AminesPd(OAc)₂ (1-2)dpppNaOtBuToluene8012-2455-98[19]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 1.2 - 2 times the Pd concentration)

  • Strong base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction vessel (if using volatile amines)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture with stirring at the specified temperature (e.g., 80-120 °C) for the indicated time (typically 12-24 hours).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate, and purify the residue by column chromatography to yield the desired N-substituted-2-amino-4-aminopyrimidine.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their heteroaromatic analogs, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of 2-Amino-4-bromopyrimidine, a key building block in the synthesis of various biologically active compounds, particularly 2,4-diaminopyrimidine (B92962) derivatives.

The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The appropriate selection of these components is critical for achieving high yields and purity.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, and subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

It is important to note that the nature of the heteroaromatic substrate can significantly influence the reaction. For instance, with substrates like 2-bromopyrimidine, catalyst inhibition has been observed, potentially due to strong coordination of the pyridine (B92270) nitrogen to the palladium center. While not explicitly detailed for this compound, this potential for catalyst inhibition should be a consideration during reaction optimization.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on general protocols for similar heteroaromatic bromides and should serve as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination with Anilines

AminePalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
Aniline (B41778)Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene (B28343)10012-24Good to Excellent
4-MethoxyanilinePd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (1.5)Dioxane11012-24Good to Excellent
3-ChloroanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene10012-24Moderate to Good

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)Xantphos (4)K₂CO₃ (2)Dioxane10012-24Good
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF8012-24Good
PiperidinePd(OAc)₂ (2)DavePhos (4)NaOt-Bu (1.5)Toluene11012-24Good to Excellent

Note: Yields are qualitative estimates based on analogous reactions and will vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

The following are detailed methodologies for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Coupling with Anilines

This protocol is a general starting point for the arylation of this compound.

Materials:

  • This compound

  • Substituted Aniline

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the Schlenk tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous toluene (5-10 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-amino-4-aminopyrimidine.

Protocol 2: General Procedure for Coupling with Aliphatic Amines

This protocol is adapted for the coupling of this compound with aliphatic amines, which may require different ligand and base combinations.

Materials:

  • This compound

  • Aliphatic Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Add NaOt-Bu (1.5 mmol, 1.5 equiv.).

  • Add this compound (1.0 mmol).

  • Seal the Schlenk tube, remove from the glovebox (if applicable), and add anhydrous dioxane (5-10 mL) followed by the aliphatic amine (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_halide L₂Pd(II)(Aryl)(Br) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord H₂NR PdII_amine [L₂Pd(II)(Aryl)(H₂NR)]⁺Br⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation - H-Base⁺Br⁻ PdII_amido L₂Pd(II)(Aryl)(HNR) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Aryl-NHR RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk tube - Purge with inert gas start->setup addition Add Solvent and Amine setup->addition reaction Heat and Stir addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up: - Quench reaction - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst and Ligand Choice: The selection of the ligand is crucial. For electron-rich anilines, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. For aliphatic amines, ligands such as BrettPhos or Xantphos may be more suitable.

    • Base: The strength of the base can significantly impact the reaction. Stronger bases like NaOt-Bu or LiHMDS are often required, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective and may be necessary for substrates with base-sensitive functional groups.

    • Inert Atmosphere: Strict exclusion of oxygen and moisture is critical for the stability of the Pd(0) catalyst and the phosphine ligands. Ensure proper degassing of solvents and use of inert atmosphere techniques.

    • Catalyst Poisoning: As noted, 2-substituted pyridines can sometimes act as catalyst inhibitors. If low conversion is observed, screening different palladium precursors or ligands, or using a higher catalyst loading, may be necessary.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the bromo group is replaced by a hydrogen atom, can occur. It can sometimes be suppressed by adjusting the reaction temperature or the choice of ligand and base.

    • Homocoupling: Dimerization of the starting materials can occasionally be observed. This is often minimized by using the correct stoichiometry and ensuring efficient stirring.

Conclusion

The Buchwald-Hartwig amination of this compound is a valuable transformation for the synthesis of a wide range of 2,4-diaminopyrimidine derivatives. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully implement and optimize this important C-N bond-forming reaction in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis of VRK1 Kinase Inhibitors Using 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[1][2] 2-Amino-4-bromopyrimidine serves as a versatile and crucial starting material for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[3][4]

This document provides detailed protocols for the synthesis of potent kinase inhibitors targeting Vaccinia-related kinase 1 (VRK1), a serine/threonine kinase that has emerged as a promising target in oncology. VRK1 is involved in regulating cell proliferation, cell cycle progression, and DNA damage response, and its overexpression is associated with poor prognosis in several cancers.[5][6][7] These notes will cover the synthesis, quantitative biological data, and relevant signaling pathways.

VRK1 Signaling Pathway and Inhibition

VRK1 is a nuclear kinase that phosphorylates several transcription factors, including p53, c-Jun, and ATF2, as well as chromatin components like Histone H3.[6][7][8] By phosphorylating these substrates, VRK1 plays a critical role in the G1/S transition and mitotic progression.[9] The inhibition of VRK1 can disrupt these processes, leading to cell cycle arrest and making it an attractive strategy for cancer therapy. The 2-amino-4-arylpyrimidine derivatives synthesized from this compound can act as potent ATP-competitive inhibitors of VRK1.

VRK1_Signaling_Pathway VRK1 Signaling Pathway cluster_upstream Upstream Signals cluster_core VRK1 Regulation cluster_downstream Downstream Effects Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) VRK1 VRK1 Kinase Mitogenic_Signals->VRK1 Activates p53 p53 (Phosphorylation at Thr18) VRK1->p53 Phosphorylates cJun_ATF2 c-Jun / ATF2 (Phosphorylation) VRK1->cJun_ATF2 Phosphorylates Histone_H3 Histone H3 (Phosphorylation) VRK1->Histone_H3 Phosphorylates Cell_Cycle Cell Cycle Progression (G1/S Transition, Mitosis) p53->Cell_Cycle cJun_ATF2->Cell_Cycle Histone_H3->Cell_Cycle Inhibitor 2-Amino-4-arylpyrimidine Inhibitor Inhibitor->VRK1 Inhibits Synthesis_Workflow General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Characterization & Biological Evaluation Reactants 1. Reactants - this compound - Arylboronic Acid Coupling 2. Suzuki-Miyaura Coupling - Pd(OAc)2, SPhos, K3PO4 - Dioxane/H2O, 100°C Reactants->Coupling Workup 3. Aqueous Workup - Extraction with Ethyl Acetate Coupling->Workup Purification 4. Purification - Flash Column Chromatography Workup->Purification Characterization 5. Characterization - NMR, LC-MS, HRMS Purification->Characterization Assay 6. In Vitro Kinase Assay - Recombinant VRK1 - Determine % Inhibition Characterization->Assay IC50 7. Data Analysis - IC50 Determination Assay->IC50

References

Application Notes & Protocols: 2-Amino-4-bromopyrimidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-bromopyrimidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its utility arises from its distinct structural features: a nucleophilic amino group at the 2-position and a bromine atom at the 4-position, which is highly amenable to various palladium-catalyzed cross-coupling reactions.[3][4] This dual functionality enables the regioselective and strategic introduction of diverse substituents, allowing for the systematic exploration of chemical space to develop novel therapeutic agents. The 2-aminopyrimidine (B69317) core is a well-established pharmacophore present in numerous clinically approved drugs, particularly kinase inhibitors, and functionalization at the 4-position is a key strategy for modulating biological activity and optimizing pharmacokinetic properties.[3][5]

Key Synthetic Applications

The synthetic versatility of this compound is most prominently harnessed through palladium-catalyzed cross-coupling reactions. These methods form the cornerstone for constructing libraries of complex molecules from this simple starting material. The two primary transformations are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This reaction is favored for its mild conditions and tolerance of various functional groups.[6]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, allowing for the synthesis of 4-amino-substituted 2-aminopyrimidine derivatives.[3][7]

These reactions empower chemists to generate diverse libraries of compounds for screening and lead optimization, making this compound an invaluable starting material.

Application I: Synthesis of Kinase Inhibitors

The 2-aminopyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[5] By using this compound, medicinal chemists can append various molecular fragments to the 4-position to target specific regions of the ATP-binding site, thereby tuning potency and selectivity.

Derivatives have been investigated as inhibitors for a range of kinases, including Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication, and Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[9][10] Overexpression of PLK4 is linked to tumorigenesis, making it a promising anticancer target.[10]

cluster_0 Normal Cell Cycle cluster_1 Therapeutic Intervention PLK4 PLK4 Activation Centriole Centriole Duplication PLK4->Centriole Arrest Mitotic Arrest & Apoptosis PLK4->Arrest Spindle Proper Spindle Assembly Centriole->Spindle Progression Mitotic Progression Spindle->Progression Inhibitor 2-Aminopyrimidine-based PLK4 Inhibitor Inhibitor->PLK4 Cancer Cancer Cell Death Arrest->Cancer

Caption: Simplified PLK4 signaling and inhibition pathway.
Biological Activity of Aminopyrimidine Derivatives

The following table summarizes the biological activity of representative compounds featuring the aminopyrimidine scaffold, demonstrating their potential as potent kinase inhibitors.

Compound SeriesTarget KinaseKey ScaffoldIC50 Values (µM)Reference
Aminopyrimidine-2,4-dionesBRD45-Imino-pyrimidine-2,4-dione0.029[11]
Aminopyrimidine-2,4-dionesPLK15-Imino-pyrimidine-2,4-dione0.094[11]
2-Thiopyrimidine-4-onesBRD45-Imino-2-thiopyrimidine-4-one0.042[11]
2-Thiopyrimidine-4-onesPLK15-Imino-2-thiopyrimidine-4-one0.020[11]
Pyrimidin-2-amine DerivativesPLK4Pyrimidin-2-amine0.0067[10]
2,4-DiaminopyrimidinesMK22,4-Diaminopyrimidine0.019[9]

Experimental Protocols & Methodologies

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation between this compound and various arylboronic acids.[3][6]

References

Application Notes and Protocols for the Derivatization of 2-Amino-4-bromopyrimidine at the Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-4-bromopyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure features two key reactive sites: the bromine atom at the C4 position, amenable to cross-coupling reactions, and the amino group at the C2 position. The derivatization of this exocyclic amino group allows for the introduction of a wide range of functional moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 2-aminopyrimidine (B69317) motif is a prevalent scaffold in numerous biologically active molecules and approved drugs.[1][2] This document provides detailed protocols and data for common derivatization strategies targeting the amino group, including N-arylation, N-alkylation, N-acylation, and N-sulfonylation.

G cluster_main Derivatization of this compound A This compound B N-Arylated Product A->B Aryl Halide Pd Catalyst C N-Alkylated Product A->C Alkyl Halide Base D N-Acylated Product A->D Acyl Halide/ Anhydride E N-Sulfonylated Product A->E Sulfonyl Chloride

Caption: Overview of derivatization reactions at the amino group of this compound.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl-2-aminopyrimidines. This reaction typically involves an aryl halide, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.[1]

Experimental Protocol: General Procedure for N-Arylation

This protocol is adapted from the Buchwald-Hartwig amination of related 2-aminopyrimidine systems.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or similar Pd catalyst

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the desired aryl bromide (1.1 mmol), sodium tert-butoxide (1.4 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a ligand (e.g., Xantphos, 0.06 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions typically proceed for 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl derivative.

G start Combine Reactants (Aminopyrimidine, Aryl Halide, Catalyst, Ligand, Base) step1 Add Anhydrous Toluene start->step1 step2 Heat to Reflux under N₂ step1->step2 step3 Reaction Monitoring (TLC/LC-MS) step2->step3 step4 Workup (Quench, Extract) step3->step4 step5 Purification (Chromatography) step4->step5 end N-Arylated Product step5->end

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Data Presentation: N-Arylation
SubstrateAryl HalideCatalyst / LigandBaseSolventConditionsYield (%)Reference
4-(pyridin-3-yl)pyrimidin-2-amine4-BromotoluenePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux82[1]
4-(pyridin-3-yl)pyrimidin-2-amine1-Bromo-4-methoxybenzenePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux31[1]
4-(pyridin-3-yl)pyrimidin-2-amine1-Bromo-4-(trifluoromethyl)benzenePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux27[1]

Note: Yields are for a structurally related 2-aminopyrimidine derivative and are representative of this reaction class.

N-Alkylation

Direct alkylation of the amino group can be achieved using alkyl halides in the presence of a suitable base. To avoid the formation of di-alkylated byproducts, controlled addition of the alkylating agent is often necessary.[1]

Experimental Protocol: General Procedure for N-Alkylation

This protocol is based on the N-benzylation of a 2-aminopyrimidine derivative.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Syringe pump (optional, for slow addition)

  • Standard heating and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and potassium carbonate (1.0 mmol) in anhydrous DMF (5 mL).

  • Heat the mixture to 100-130 °C with stirring.

  • Prepare a solution of the alkyl halide (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the alkyl halide solution dropwise to the heated pyrimidine (B1678525) solution over a period of 2-4 hours. Slow addition is crucial to minimize N,N-dialkylation.

  • After the addition is complete, continue stirring at the elevated temperature for an additional 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., hexane/ethyl acetate) to isolate the mono-N-alkylated product.

G start Combine Aminopyrimidine and Base in DMF step1 Heat Mixture (100-130 °C) start->step1 step2 Slowly Add Alkyl Halide step1->step2 step3 Stir and Monitor (TLC) step2->step3 step4 Workup (Quench, Extract) step3->step4 step5 Purification (Chromatography) step4->step5 end N-Alkylated Product step5->end

Caption: Experimental workflow for N-alkylation.

Data Presentation: N-Alkylation
SubstrateAlkylating AgentBaseSolventConditionsYield (%)Reference
4-(pyridin-3-yl)pyrimidin-2-amine2,4-Dimethylbenzyl bromideK₂CO₃DMF130 °C, 4h dropwise addition39[1]

Note: Yield is for a structurally related 2-aminopyrimidine derivative. Replacing K₂CO₃ with a weaker base like NaHCO₃ may result in no product formation.[1]

N-Acylation

N-acylation is a fundamental transformation that converts the primary amino group into a secondary amide using an acylating agent like an acyl chloride or anhydride. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Experimental Protocol: General Procedure for N-Acylation

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride)

  • Base (e.g., pyridine (B92270) or triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Ice bath and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Add a base such as pyridine or triethylamine (B128534) (1.2 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic phase sequentially with dilute HCl (if using pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure N-acyl derivative.

G start Dissolve Aminopyrimidine and Base in Solvent step1 Cool to 0 °C start->step1 step2 Add Acylating Agent step1->step2 step3 Stir at RT Monitor (TLC) step2->step3 step4 Workup (Wash, Extract) step3->step4 step5 Purification step4->step5 end N-Acylated Product step5->end

Caption: Experimental workflow for N-acylation.

Data Presentation: N-Acylation
Acylating AgentBaseSolventConditionsExpected Yield
Acetyl ChloridePyridineDCM0 °C to RT, 4hModerate to High
Acetic AnhydridePyridineDCMRT, 12hHigh
Benzoyl ChlorideTriethylamineTHF0 °C to RT, 6hModerate to High
Pivaloyl ChloridePyridineDioxaneReflux, 12hModerate

Note: Specific yields for this compound are not detailed in the provided search results, but these are standard conditions expected to give good conversion.

N-Sulfonylation

The reaction of this compound with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide. This reaction is analogous to N-acylation and is a common method for introducing sulfonyl groups, which are important pharmacophores.

Experimental Protocol: General Procedure for N-Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in pyridine (5 mL) in a round-bottom flask. Pyridine acts as both the solvent and the base.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 mmol) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Pour the reaction mixture into ice-cold 2M HCl to neutralize the pyridine. A precipitate of the product may form.

  • Extract the mixture with ethyl acetate or DCM (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-sulfonylated pyrimidine.

G start Dissolve Aminopyrimidine in Pyridine step1 Cool to 0 °C start->step1 step2 Add Sulfonyl Chloride step1->step2 step3 Stir at RT Monitor (TLC) step2->step3 step4 Workup (Acidify, Extract) step3->step4 step5 Purification step4->step5 end N-Sulfonylated Product step5->end

Caption: Experimental workflow for N-sulfonylation.

Data Presentation: N-Sulfonylation
Sulfonylating AgentBase / SolventConditionsExpected Yield
p-Toluenesulfonyl chloride (TsCl)Pyridine0 °C to RT, 16hModerate to High
Benzenesulfonyl chloridePyridine0 °C to RT, 16hModerate to High
Methanesulfonyl chloride (MsCl)Triethylamine / DCM0 °C to RT, 4hModerate
4-Bromophenylsulfonyl chloridePyridine0 °C to RT, 16hModerate to High

Note: These are general conditions for the sulfonylation of aromatic amines. Yields can vary based on the specific sulfonyl chloride used.

References

Application Notes and Protocols for the N-Arylation of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the N-arylation of 2-amino-4-bromopyrimidine, a key transformation in the synthesis of various biologically active molecules. The 2-aminopyrimidine (B69317) scaffold is a prevalent structural motif in medicinal chemistry, and the ability to introduce aryl substituents at the 2-amino position is crucial for the development of novel therapeutics.

The primary methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document outlines detailed experimental procedures for both methods, presents comparative data to guide reaction optimization, and provides visual workflows to illustrate the experimental process.

Data Presentation

The selection of catalyst, ligand, and base is critical for the successful N-arylation of this compound. The following tables summarize the performance of different catalytic systems for the N-arylation of aminopyrimidines with various aryl halides, providing an indication of expected yields under different conditions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aminopyrimidines
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromotoluene2-Amino-4-(pyridin-3-yl)pyrimidinePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBuTolueneReflux1282[1]
21-Bromo-4-methoxybenzene2-Amino-4-(pyridin-3-yl)pyrimidinePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBuTolueneReflux1231[1]
31-Bromo-4-nitrobenzene2-Amino-4-(pyridin-3-yl)pyrimidinePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBuTolueneReflux1227[1]
44-ChlorotolueneAnilinePd(OAc)₂ (1)XPhos (2)NaOtBuToluene1002498
55-BromopyrimidineN-MethylanilinePd₂(dba)₃ (1)Ligand 1 (4)NaOtBuToluene1001695[2]
65-Bromopyrimidine4-FluoroanilinePd₂(dba)₃ (1)Ligand 1 (4)K₃PO₄Toluene1001685[2]
73-Bromo-2-aminopyridineMorpholineRuPhos-precatalyst (2)-LiHMDSToluene1001683
Table 2: Copper-Catalyzed Ullmann Condensation of Amines with Aryl Halides
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneAnilineCuI (10)L-proline (20)K₂CO₃DMSO602482
24-IodotolueneAnilineCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF1102478
31-Iodo-4-methoxybenzeneAnilineCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Dioxane1004885
42-BromopyridineCarbazoleCuCl (10)1-Methyl-imidazole (20)t-BuOLiToluene1102495

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos, XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL) to the flask.

  • Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-amino-4-bromopyrimidine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound, which is often employed when palladium-based methods are unsuccessful or for specific substrates.

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper catalyst (e.g., CuI, CuCl, copper powder)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine) (optional but often beneficial)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • High-boiling point polar solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the copper catalyst (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol, if used) under an inert atmosphere.

  • Add the base (2.0-3.0 mmol) and the solvent (5-10 mL) to the flask.

  • Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Ullmann reactions often require longer reaction times, from 12 to 48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia (B1221849) solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow reagents Reagents (this compound, Aryl Halide, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System (Pd source + Ligand) catalyst->setup solvent Anhydrous Solvent (e.g., Toluene) solvent->setup reaction Heating (80-120°C) setup->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Aryl-2-amino- 4-bromopyrimidine purification->product

Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_amido Ar-Pd(II)(NR'R'')L_n pd_complex->pd_amido HNR'R'' / Base amine_coordination Amine Coordination / Deprotonation pd_amido->pd0 Ar-NR'R'' product Ar-NR'R'' pd_amido->product reductive_elimination Reductive Elimination aryl_halide Ar-X amine HNR'R'' base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of 2-Amino-4-bromopyrimidine with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds, which are pivotal in the construction of a wide array of molecular architectures for pharmaceutical and materials science applications.

Introduction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[1] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] This methodology is particularly valuable in drug discovery for the synthesis of complex heterocyclic compounds. 2-Amino-4-alkynylpyrimidines, the products of this reaction, are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.

The general reaction scheme is as follows:

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aminobromopyridine and aminobromopyrimidine derivatives with various terminal alkynes. This data provides a strong foundation for the optimization of the reaction with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[3]
22-Amino-4-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF801290[4]
32-Amino-4-bromopyridineEthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPATHF651685[4]
42-Amino-4-bromopyridine1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NEtAcetonitrile801088[4]
56-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692[5]
65-BromopyrimidineVarious Terminal AlkynesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar substrates and should be optimized for specific alkyne coupling partners.[3][4][7]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%) under an inert atmosphere of argon or nitrogen.

    • Seal the flask with a septum.

  • Solvent and Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., DMF) via syringe.

    • Add the anhydrous amine base (e.g., Et₃N, 2-3 eq.) via syringe.

    • Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt.

    • Wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired 2-Amino-4-alkynylpyrimidine.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Cycle cluster_copper Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Cu_Cycle Copper Cycle Alkyne R'-C≡CH Cu_Acetylide R'-C≡CCu Alkyne->Cu_Acetylide + CuX, Base CuX CuX Cu_Acetylide->Transmetalation Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

General Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start setup Reaction Setup (Schlenk Flask, Inert Atmosphere) start->setup reagents Add this compound, Pd Catalyst, CuI setup->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Heat and Stir (Monitor by TLC/LC-MS) alkyne->reaction workup Work-up (Solvent Removal, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 2-Amino-4-alkynylpyrimidine purification->product end End product->end

Caption: General experimental workflow for Sonogashira coupling.

References

The Versatile Role of 2-Amino-4-bromopyrimidine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromopyrimidine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive heterocyclic compounds. Its strategic importance lies in the presence of two key reactive sites: a nucleophilic amino group at the 2-position and a bromine atom at the 4-position, which is highly amenable to palladium-catalyzed cross-coupling reactions. This dual functionality enables the regioselective introduction of various substituents, facilitating the exploration of vast chemical spaces in the quest for novel therapeutic agents. The 2-aminopyrimidine (B69317) core is a well-established pharmacophore found in numerous clinically approved drugs, and its functionalization at the 4-position can significantly modulate biological activity and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles, primarily focusing on kinase inhibitors and antimicrobial agents, using this compound as a key starting material.

Key Synthetic Applications

The primary synthetic transformations involving this compound for the generation of biologically active molecules are palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 4-position of the pyrimidine (B1678525) ring.

  • Suzuki-Miyaura Coupling: This reaction is instrumental in forming C-C bonds by coupling this compound with various aryl or heteroaryl boronic acids. This strategy is widely employed in the synthesis of kinase inhibitors, where the introduced aryl moiety can interact with specific pockets of the enzyme's active site.

  • Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, allowing for the introduction of diverse amino groups at the 4-position. This is particularly useful for synthesizing compounds that can act as hydrogen bond donors or acceptors, crucial for target binding.

Synthesis of Kinase Inhibitors

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The strategic modification of this core structure using this compound has led to the development of potent inhibitors for various kinases involved in cancer and inflammatory diseases.

Cyclin-Dependent Kinase (CDK) Inhibitors

A novel series of 2-amino-4-(7-azaindol-3-yl)pyrimidines has been identified as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1).[1] The synthesis of the core structure is achieved through a Pd(II) catalyzed coupling reaction.[1] Similarly, 2,4-diaminopyrimidine (B92962) derivatives have been developed as potent and selective CDK7 inhibitors.[2][3]

p38 MAPK Inhibitors

Tri- and tetrasubstituted pyridinylimidazoles are potent inhibitors of p38 MAP kinase, a key enzyme in the regulation of pro-inflammatory cytokines.[4] The synthesis of these inhibitors often involves the substitution on the pyridinyl moiety to enhance selectivity and activity by targeting the enzyme's hydrophobic region.[4]

VEGFR-2 Inhibitors

A series of 2-amino-4-aryl-5-chloropyrimidines have been discovered to be potent inhibitors of both VEGFR-2 and CDK1.[5]

Quantitative Data on Bioactive Compounds

The following table summarizes the biological activity of representative compounds synthesized from this compound and its derivatives.

Compound ClassTargetKey Compound ExampleIC50 (nM)Reference
2-Amino-4-(7-azaindol-3-yl)pyrimidinesCDK1Not specifiedGood potency reported[1]
2,4-Diaminopyrimidine DerivativesCDK7Compound 22Significant inhibition[2][3]
2,4-Diaminopyrimidine DerivativesCDK9Compound 22Less potent than vs CDK7[3]
2-Anilino-4-triazolpyrimidine DerivativesCDK4Compounds 6a-6d8.50 - 62.04[6]
2-Acylaminopyridin-4-ylimidazolesp38 MAPKNot specifiedHighly efficient[4]
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amidep38 MAPKCompound AA6403.57[7]
2-Amino-4-aryl-5-chloropyrimidinesVEGFR-2 & CDK1Not specifiedPotent inhibition reported[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to synthesize 2-amino-4-arylpyrimidines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%) or other suitable phosphine (B1218219) ligand

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents) or Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Anhydrous dioxane/water (4:1 or 2:1 mixture) or Anhydrous toluene (B28343)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, the phosphine ligand, and the base.[8]

  • Add the anhydrous solvent mixture to the flask via syringe.[8]

  • Seal the vessel and heat the reaction mixture to 100 °C (or as optimized) with vigorous stirring for 12-24 hours. For microwave-assisted reactions, heating for 15-20 minutes at 100 °C can be sufficient.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-arylpyrimidine.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines to synthesize 4-amino-substituted 2-aminopyrimidines.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)

  • Xantphos or other suitable Buchwald ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents) or Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst, the ligand, and the base.[8]

  • Add the anhydrous solvent to the vessel.

  • Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL), filter through a pad of Celite®, and wash the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-substituted 2-aminopyrimidine.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound + Arylboronic Acid + Pd Catalyst & Ligand + Base ReactionVessel Anhydrous Solvent Inert Atmosphere Heating (e.g., 100°C) Start->ReactionVessel Add reagents Quenching Cooling & Quenching ReactionVessel->Quenching Reaction complete Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 2-Amino-4-arylpyrimidine Purification->Product Analysis NMR, MS, etc. Product->Analysis

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound + Amine + Pd Catalyst & Ligand + Base ReactionVessel Anhydrous Solvent Inert Atmosphere Heating (e.g., 110°C) Start->ReactionVessel Add reagents Cooling Cooling ReactionVessel->Cooling Reaction complete Filtration Dilution & Filtration Cooling->Filtration Purification Column Chromatography Filtration->Purification Product 4-Amino-substituted 2-aminopyrimidine Purification->Product Analysis NMR, MS, etc. Product->Analysis

Caption: General workflow for Buchwald-Hartwig amination.

p38_MAPK_Signaling_Pathway Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1) Stress_Cytokines->MAP3K activate MKK MKK3 / MKK6 MAP3K->MKK phosphorylate p38_MAPK p38 MAPK MKK->p38_MAPK phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylate Inhibitor 2-Aminopyrimidine-based Inhibitor Inhibitor->p38_MAPK inhibit Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response activate

Caption: Simplified p38 MAPK signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide efficient and modular approaches to functionalize the pyrimidine core. These synthetic strategies have proven to be particularly fruitful in the development of potent kinase inhibitors for cancer therapy and other diseases. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-4-bromopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4-bromopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is a two-step process starting from uracil (B121893). The first step involves the bromination of uracil to form the intermediate 2,4-dibromopyrimidine (B1316284), which is then aminated in the second step to yield the final product.[1]

Q2: What are the primary side reactions to be aware of during the amination of 2,4-dibromopyrimidine?

During the amination of 2,4-dibromopyrimidine with ammonia (B1221849), several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the yield of the desired product. The main side reactions include:

  • Isomer Formation: Formation of the undesired isomer, 2-amino-6-bromopyrimidine.

  • Di-amination: Further reaction of the product to form 2,4-diaminopyrimidine.[2]

  • Hydrolysis: Reaction with water present in the reaction mixture to form hydroxylated byproducts.

The regioselectivity of the amination is a key factor, with substitution at the C4 position being generally favored over the C2 position in dihalopyrimidines.[3]

Q3: What byproducts can be expected from the bromination of uracil?

The bromination of uracil using reagents like tribromo oxygen phosphorus (POBr₃) can lead to the formation of several byproducts. While the desired product is 2,4-dibromopyrimidine, incomplete or over-bromination can occur. Potential byproducts may include mono-brominated pyrimidines or even tri-brominated species under harsh conditions, although specific details on these are not extensively documented in the provided search results. The reaction of uracil with NBS (N-Bromosuccinimide) is known to produce 5-bromouracil (B15302) derivatives through a radical pathway followed by electrophilic substitution.[4]

Troubleshooting Guides

This section provides guidance on how to address common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

A low yield of the final product can be a significant issue. A prior art synthesis method reported a yield as low as 16%, highlighting the challenges in this synthesis.[1]

Possible Cause Troubleshooting Recommendation
Suboptimal Reaction Conditions in Amination - Temperature Control: Carefully control the reaction temperature. The patent CN106632077B suggests stirring at 20-30°C.[1] - Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.
Poor Quality of Intermediate (2,4-dibromopyrimidine) - Purification: Ensure the 2,4-dibromopyrimidine intermediate is of high purity. The patent suggests purification by column chromatography.[1] - Characterization: Verify the identity and purity of the intermediate using analytical techniques such as NMR and mass spectrometry before proceeding to the amination step.
Inefficient Bromination of Uracil - Reaction Temperature and Time: The bromination of uracil with tribromo oxygen phosphorus is typically carried out at elevated temperatures (120-130°C).[1] Ensure the reaction goes to completion. - Reagent Stoichiometry: Use the appropriate molar ratio of uracil to the brominating agent as specified in the protocol.
Problem 2: Formation of Impurities and Difficulty in Purification

The presence of side products can make the purification of this compound challenging.

Side Product Mitigation Strategy Purification Tip
2-Amino-6-bromopyrimidine (Isomer) - Control of Reaction Conditions: The regioselectivity of the amination of 2,4-dihalopyrimidines is influenced by factors such as the solvent, base, and temperature.[3] Experiment with these parameters to favor the formation of the desired C4-aminated product.- Crystallization: The patent CN106632077B suggests dissolving the crude product in methanol (B129727) at 60-80°C and then cooling to room temperature to crystallize the pure this compound.[1] - Column Chromatography: If crystallization is insufficient, column chromatography can be employed to separate the isomers.
2,4-Diaminopyrimidine (Di-amination) - Stoichiometry of Ammonia: Use a controlled amount of the aminating agent (ammonia) to minimize the second amination reaction. - Reaction Time: Stop the reaction once the starting material (2,4-dibromopyrimidine) is consumed to prevent further reaction of the product.- Solvent Extraction: Differences in polarity between the mono- and di-aminated products may allow for separation through liquid-liquid extraction with appropriate solvent systems.
Hydroxylated Byproducts (Hydrolysis) - Anhydrous Conditions: While the cited patent uses aqueous ammonia, minimizing excess water and ensuring dry solvents and reagents can reduce hydrolysis.- Column Chromatography: Hydroxylated byproducts are generally more polar and can be separated from the desired product by silica (B1680970) gel chromatography.

Experimental Protocols

Synthesis of 2,4-dibromopyrimidine from Uracil
  • Reaction: A mixture of tribromo oxygen phosphorus and uracil is stirred at 120-130°C until the reaction is complete.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice water. The solution is then neutralized with sodium bicarbonate.

  • Extraction: The aqueous phase is extracted with dichloromethane.

  • Purification: The combined organic phases are dried and concentrated. The crude product is purified by column chromatography to yield 2,4-dibromopyrimidine.[1]

Synthesis of this compound from 2,4-dibromopyrimidine
  • Reaction: A solution of 2,4-dibromopyrimidine and an aminating agent (e.g., a solution of ammonia in a suitable solvent) is stirred at 20-30°C until the reaction is complete.

  • Isolation: The solid product is filtered and washed with ether.

  • Purification: The crude product is dissolved in methanol at 60-80°C and then cooled to room temperature to allow the pure this compound to crystallize.[1]

Data Presentation

Synthesis Step Starting Material Product Reported Yield Reference
BrominationUracil2,4-dibromopyrimidine77.7%[1]
Amination2,4-dibromopyrimidineThis compound51.9%[1]
Overall Yield Uracil This compound ~40.3% [1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination Uracil Uracil POBr3 POBr₃ (120-130°C) Dibromopyrimidine 2,4-Dibromopyrimidine POBr3->Dibromopyrimidine Reaction Ammonia Ammonia (20-30°C) FinalProduct This compound Ammonia->FinalProduct Reaction Side_Reactions cluster_products Potential Products Start 2,4-Dibromopyrimidine DesiredProduct This compound (Desired Product) Start->DesiredProduct + NH₃ (C4 attack) Isomer 2-Amino-6-bromopyrimidine (Isomeric Impurity) Start->Isomer + NH₃ (C2 attack) Hydrolysis Hydroxylated Byproducts (Hydrolysis) Start->Hydrolysis + H₂O Diamination 2,4-Diaminopyrimidine (Di-amination) DesiredProduct->Diamination + NH₃

References

Technical Support Center: Purification of 2-Amino-4-bromopyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-4-bromopyrimidine via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. While specific solubility data for this compound is not extensively published, solvents such as toluene (B28343) and methanol (B129727) have been used for the recrystallization of structurally similar compounds like 2-Amino-4-bromopyridine. A solvent screening study is highly recommended to determine the optimal solvent or solvent system for your specific batch of material.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If the compound does not dissolve after adding a reasonable amount of hot solvent, it is possible that the chosen solvent is not suitable. You can try adding more solvent in small portions until the compound dissolves. However, be cautious not to add too much, as this will reduce your recovery yield. If a very large volume of solvent is required, it is best to select a different solvent in which the compound is more soluble at high temperatures.

Q3: No crystals are forming after cooling the solution. What are the possible reasons and solutions?

A3: There are several potential reasons for the lack of crystal formation:

  • The solution is not supersaturated: You may have used too much solvent. To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • The cooling process is too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Nucleation has not occurred: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of pure this compound.

Q4: The purified product appears oily or forms an emulsion instead of crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this, you can try the following:

  • Re-heat the solution and add a small amount of additional solvent to ensure the compound remains dissolved at a slightly lower temperature during cooling.

  • Cool the solution more slowly to allow for proper crystal lattice formation.

  • Consider using a different recrystallization solvent or a solvent mixture.

Q5: What is a typical recovery yield for the recrystallization of this compound?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Solution is not supersaturated (too much solvent).2. Cooling is too rapid.3. Lack of nucleation sites.1. Evaporate some solvent by gentle heating and re-cool.2. Allow the solution to cool slowly to room temperature before further cooling.3. Scratch the inner surface of the flask with a glass rod or add a seed crystal.
Compound "Oils Out" 1. Compound is precipitating above its melting point.2. High concentration of impurities.1. Reheat the solution and add a small amount of extra solvent.2. Ensure a slower cooling rate.3. Consider a preliminary purification step if the material is very impure.
Low Recovery Yield 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Preheat the filtration apparatus (funnel and filter paper) before hot filtration.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product.
Crystals are Very Fine 1. The solution was cooled too quickly.1. Allow the solution to cool to room temperature without disturbance for a longer period before placing it in an ice bath.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests. For illustrative purposes, a methanol/water solvent system is described here.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on solubility tests with a structurally similar compound, 2-amino-4-chloro-6-methoxypyrimidine, solvents like methanol, ethanol, and acetone (B3395972) are good starting points for screening. For this protocol, we will use a methanol/water system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If the hot solution contains insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a cold methanol/water mixture or just cold water) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (142-146 °C).

  • Characterization: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product and calculate the percent recovery.

Data Presentation

Table 1: Illustrative Solvent Screening for Recrystallization

The following table presents hypothetical solubility data for this compound in various solvents at different temperatures, based on trends observed for similar pyrimidine (B1678525) compounds. This data is for illustrative purposes to guide solvent selection.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability
WaterLowLowPoor
EthanolModerateHighGood
MethanolModerateHighGood
TolueneLowModerateFair
Ethyl AcetateLowModerateFair
AcetoneHighVery HighPoor (too soluble at room temp)
HexaneVery LowVery LowPoor

Visualizations

Diagram 1: Experimental Workflow for Recrystallization

G cluster_0 Dissolution cluster_1 Purification & Crystallization cluster_2 Isolation & Drying A Crude This compound B Add minimal hot solvent A->B C Completely dissolved solution B->C D Hot filtration (if needed) C->D E Slow cooling to room temp D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry crystals H->I J Pure Product I->J

Caption: A flowchart illustrating the key steps in the recrystallization process.

Diagram 2: Troubleshooting Logic for No Crystal Formation

G Start Solution cooled, no crystals form Q1 Is the solution supersaturated? Start->Q1 A1 Evaporate some solvent and re-cool Q1->A1 No Q2 Has nucleation occurred? Q1->Q2 Yes A1->Q2 A2 Scratch flask or add seed crystal Q2->A2 No End Crystals form Q2->End Yes A2->End

Caption: A decision-making flowchart for troubleshooting the absence of crystal formation.

Technical Support Center: Overcoming Low Yield in 2-Amino-4-bromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in palladium-catalyzed cross-coupling reactions involving 2-Amino-4-bromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

Low conversion is a common issue stemming from the inherent properties of the substrate. The electron-donating amino group and the coordinating pyridine (B92270) nitrogen can complicate the catalytic cycle.[1] Key factors to investigate include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1] Additionally, any oxygen contamination can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands.[1]

  • Suboptimal Reagent Quality: The purity and stability of reagents are critical. Boronic acids, for example, are susceptible to degradation via protodeboronation.[1] Solvents must be anhydrous and thoroughly degassed, and the base must be of high purity.[1]

  • Ineffective Reaction Conditions: Parameters like temperature, reaction time, and stirring efficiency are crucial. While heating is often necessary, excessive temperatures can lead to catalyst decomposition.[1]

  • Inappropriate Choice of Ligand and Base: The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1] For challenging substrates like this, bulky, electron-rich phosphine ligands are often required.

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, reducing yields and complicating purification.

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two boronic acid molecules, is often caused by the presence of oxygen.[1]

    • Solution: Rigorous degassing of all solvents and the reaction mixture is the most effective preventative measure. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[1]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, and is especially common with heteroaryl boronic acids in the presence of aqueous bases.[1]

    • Solution: Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts. Switching to anhydrous reaction conditions can also be beneficial.[1]

  • Dehalogenation (Hydrodehalogenation): The bromo-group on the pyrimidine (B1678525) can be replaced by a hydrogen atom.

    • Solution: Ensure that solvents are not a source of hydrides and that the chosen ligand and base combination does not favor this pathway.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following guide.

Potential CauseRecommended Solution
Ineffective Catalyst System The choice of palladium precursor and ligand is critical. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[1][2] Consider screening different catalyst systems.
Inappropriate Base The base is crucial for activating the boronic acid. An inappropriate choice can lead to poor reactivity or decomposition. K₃PO₄ is often effective in challenging couplings. Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3]
Incorrect Solvent System A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The ratio may need to be optimized to ensure all components remain soluble throughout the reaction.[1]
Catalyst Inhibition by Pyridine The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[2] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.

Troubleshooting Workflow for Low-Yielding Suzuki Coupling

start Low Yield Observed check_reagents Check Reagent Purity & Integrity (Substrate, Boronic Acid, Base, Solvents) start->check_reagents check_setup Verify Inert Atmosphere (Thoroughly Degassed? Positive N₂/Ar Pressure?) check_reagents->check_setup Reagents OK optimize_catalyst Optimize Catalyst System - Screen bulky ligands (SPhos, XPhos) - Increase catalyst loading (e.g., 2-5 mol%) - Use fresh catalyst check_setup->optimize_catalyst Setup OK optimize_base Optimize Base - Screen different bases (K₃PO₄, Cs₂CO₃) - Ensure base is anhydrous and finely powdered optimize_catalyst->optimize_base No Improvement success Yield Improved optimize_catalyst->success Improvement optimize_conditions Optimize Reaction Conditions - Adjust solvent/water ratio for solubility - Cautiously increase temperature - Increase reaction time optimize_base->optimize_conditions No Improvement optimize_base->success Improvement optimize_conditions->success Improvement

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Issue 2: Low Yield in Buchwald-Hartwig Amination

The amination of 2-halopyridines is notoriously challenging due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.

Potential CauseRecommended Solution
Catalyst Poisoning The nitrogen atom of the this compound substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is the most common challenge for this substrate class. Use sterically bulky ligands (e.g., Xantphos, BINAP) to shield the palladium center.[4]
Incorrect Base Selection A strong, non-nucleophilic base is required. A base that is too weak may not effectively deprotonate the amine-palladium complex. Strong bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary. Ensure the base is fresh and handled under an inert atmosphere.
Reagent Insolubility If starting materials or the base are not fully dissolved, the reaction will be slow and inefficient. Toluene (B28343) and 1,4-dioxane (B91453) are common and effective solvents. If solubility remains an issue, a more polar solvent like DMF could be tested, but be aware it can sometimes coordinate to the palladium.
Thermal Decomposition of Catalyst While heating is required (typically 80-110 °C), prolonged exposure to high temperatures (>120 °C) can cause the catalyst to decompose into palladium black. Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor the reaction for the formation of a fine black precipitate.

Data Presentation: Reaction Condition Comparison

The following tables summarize reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates structurally similar to this compound. These should be used as a guide for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [5]

Boronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9092
4-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088
3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9082

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

Amine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Cyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[4]
N-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOtBuTolueneReflux90.7[4]
Various volatile aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[6]
AnilinePd(OAc)₂ / X-PhosKOt-BuToluene100~90[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[8][9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture, 5 mL)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add the anhydrous dioxane and degassed water mixture (4:1, 5 mL) to the flask.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Extraction: Wash the organic mixture with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-arylpyrimidine.[8]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar¹)(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal di_aryl_pd L₂Pd(II)(Ar¹)(Ar²) transmetal->di_aryl_pd red_elim Reductive Elimination di_aryl_pd->red_elim red_elim->pd0 product Product (Ar¹-Ar²) red_elim->product aryl_bromide This compound (Ar¹-Br) aryl_bromide->ox_add boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetal

Caption: A generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Solvent and Amine Addition: Add anhydrous toluene followed by the amine.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.

  • Extraction and Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-substituted 2-aminopyrimidine.[8]

References

Technical Support Center: 2-Amino-4-bromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered during cross-coupling reactions with 2-Amino-4-bromopyrimidine, with a specific focus on preventing the undesired side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound reactions?

A1: Debromination, also known as protodebromination or hydrodehalogenation, is a common side reaction where the bromine atom at the C4 position of the pyrimidine (B1678525) ring is replaced by a hydrogen atom. This results in the formation of 2-aminopyrimidine (B69317) as a byproduct, which consumes your starting material, reduces the yield of the desired product, and complicates purification.

Q2: What are the primary causes of debromination?

A2: Several factors during palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) can promote debromination:

  • Formation of Palladium-Hydride (Pd-H) Species: These are often the key culprits in the debromination pathway. They can arise from various sources, including reactions with trace water, certain solvents (like alcohols), or the decomposition of reagents.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[1]

  • Choice of Base: Strong bases, particularly hydroxides, in combination with protic solvents can facilitate the formation of hydride species that lead to debromination.

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands are critical. Some ligand systems may not sufficiently stabilize the catalyst, leading to a higher propensity for side reactions.

Q3: How does the 2-amino group on the pyrimidine ring affect the reaction?

A3: The electron-donating amino group makes the pyrimidine ring electron-rich. This can influence the rates of the various steps in the catalytic cycle and may increase the substrate's susceptibility to certain side reactions. Additionally, the pyridine (B92270) nitrogen can coordinate with the palladium catalyst, potentially forming inactive species and complicating the reaction. The use of bulky ligands can help to sterically shield the palladium center to mitigate this.

Troubleshooting Guide: Minimizing Debromination

This guide provides a systematic approach to troubleshooting and minimizing the formation of the debrominated byproduct, 2-aminopyrimidine.

Issue: Significant formation of 2-aminopyrimidine is observed by LC-MS or NMR.

Potential Cause 1: Suboptimal Catalyst and/or Ligand

  • Question: Is your catalyst system prone to generating Pd-H species or inefficient at the desired cross-coupling?

  • Solution: The choice of the palladium source and ligand is critical. For electron-rich heteroaryl bromides like this compound, bulky, electron-rich phosphine (B1218219) ligands are often recommended. These ligands can accelerate the rate-determining oxidative addition and reductive elimination steps of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the debromination pathway. Consider screening different catalyst systems.

Potential Cause 2: Inappropriate Base or Solvent

  • Question: Could your base or solvent be acting as a hydride source?

  • Solution: Strong bases like NaOH or KOH should be avoided if possible as they can promote side reactions. Milder bases are often preferred. Anhydrous conditions are also crucial, as water can be a proton source.

    • Base Selection: Start with carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate (B84403) bases (e.g., K₃PO₄), which are generally effective and less prone to causing debromination.

    • Solvent Selection: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF. Ensure solvents are rigorously degassed to remove oxygen, which can also lead to catalyst deactivation and side reactions.

Potential Cause 3: High Reaction Temperature

  • Question: Is the reaction temperature too high, favoring the debromination pathway?

  • Solution: Excessive heat can lead to catalyst decomposition and an increased rate of side reactions.[1] Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation.

Data Presentation: Reaction Condition Optimization

While specific quantitative data for the debromination of this compound is limited in the literature, the following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar 2-bromo-4-substituted-pyridines. This data serves as a valuable starting point for optimizing your reaction to minimize debromination.

Disclaimer: The following data is for structurally similar compounds and should be used as a guide for the optimization of this compound reactions.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of 2-Bromopyridines

Catalyst (mol%) Ligand (mol%) Base (equivalents) Solvent Temp (°C) Typical Yield Range Notes
Pd(OAc)₂ (2-5) PPh₃ (4-10) K₂CO₃ (2-3) Toluene/H₂O 80-100 Low to Moderate Prone to catalyst deactivation with pyridinic substrates.[2]
Pd₂(dba)₃ (1-3) SPhos (2-6) K₃PO₄ (2-3) 1,4-Dioxane 100-110 Moderate to High Bulky, electron-rich ligand helps stabilize the catalyst and promote reductive elimination.[2]
Pd(dppf)Cl₂ (3-5) --- K₂CO₃ (2.0) 1,4-Dioxane/H₂O 80-120 Good A robust and commonly used catalyst for heteroaryl couplings.[3]

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | Moderate to Good | A classic catalyst, but may require higher loading.[4] |

Table 2: Comparison of Bases for Suzuki Coupling of 2-Bromo-4-methylpyridine

Base (equivalents) Solvent Temp (°C) Yield (%) Reference/Notes
K₂CO₃ (2.0) 1,4-Dioxane/H₂O (5:1) 80-120 81 Effective and commonly used.[5]
Cs₂CO₃ (2-3) 1,4-Dioxane 100-110 High to Excellent Often provides higher yields but is more expensive.[2]
K₃PO₄ (2-3) THF/H₂O 90-110 High to Excellent A strong base that can be very effective for less reactive substrates.[2]

| Na₂CO₃ (2.0) | aq. Isopropanol | 80 | 98 (for a different aryl halide) | A cost-effective choice.[5] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Debromination

This protocol is a generalized starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.2 M)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of starting material and the formation of both the desired product and the 2-aminopyrimidine byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_debromination Competing Debromination Pathway ArBr This compound (Ar-Br) OA_complex Ar-Pd(II)(Br)L₂ (Oxidative Addition) ArBr->OA_complex + Pd(0)L₂ Pd0 Pd(0)L₂ TM_complex Ar-Pd(II)(Ar')L₂ (Transmetalation) OA_complex->TM_complex PdH_species H-Pd(II)(Br)L₂ OA_complex->PdH_species + H⁻ Source ArBOH2 Ar'B(OH)₂ ArBOH2->TM_complex + Base Base Base Product Desired Product (Ar-Ar') TM_complex->Product Reductive Elimination Product->Pd0 Regenerates PdH_source Hydride Source (e.g., H₂O, Base) Debrom_Product Debrominated Byproduct (Ar-H) PdH_species->Debrom_Product Reductive Elimination Debrom_Product->Pd0 Regenerates

Caption: Suzuki-Miyaura cycle vs. the competing debromination pathway.

Troubleshooting_Workflow Start High Debromination Observed Q_Catalyst Is the Catalyst/Ligand System Optimized? Start->Q_Catalyst A_Catalyst Screen bulky, electron-rich phosphine ligands (e.g., SPhos). Use a well-defined Pd(0) precatalyst. Q_Catalyst->A_Catalyst No Q_BaseSolvent Is the Base too Strong or Solvent Protic/Wet? Q_Catalyst->Q_BaseSolvent Yes A_Catalyst->Q_BaseSolvent A_BaseSolvent Switch to milder base (K₃PO₄, K₂CO₃). Use anhydrous, degassed aprotic solvents (Dioxane, Toluene). Q_BaseSolvent->A_BaseSolvent Yes Q_Temp Is the Reaction Temperature too High? Q_BaseSolvent->Q_Temp No A_BaseSolvent->Q_Temp A_Temp Lower the reaction temperature (e.g., to 80 °C) and increase the reaction time. Q_Temp->A_Temp Yes End Minimized Debromination Q_Temp->End No A_Temp->End

Caption: A logical workflow for troubleshooting debromination.

References

Technical Support Center: Managing Impurities in 2-Amino-4-bromopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-Amino-4-bromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic routes include the Hofmann degradation of 4-bromopyridine-2-carboxamide, the reaction of uracil (B121893) with tribromo oxygen phosphorus followed by amination, and the reduction of an N-oxide precursor. The choice of synthesis is often dictated by the desired scale, cost, and available starting materials.[1]

Q2: What are the major classes of impurities encountered in this compound synthesis?

A2: The main impurity classes are:

  • Over-brominated species: Introduction of more than one bromine atom to the pyrimidine (B1678525) ring.

  • Isomeric impurities: Bromination at positions other than C4.

  • Unreacted starting materials: Incomplete conversion of the initial reactants.

  • Hydrolysis products: Replacement of the bromine atom with a hydroxyl group.

  • Byproducts from side reactions: Arising from the specific synthetic route chosen.

Q3: How can I monitor the progress of my reaction to minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress.[2][3] Regular sampling and analysis can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. For TLC, a solvent system that gives a good separation between the starting material, product, and any major impurities should be developed.

Troubleshooting Guides

Low Yield
Observed Issue Potential Cause Recommended Solution
Low conversion of starting material 1. Insufficient brominating agent.2. Reaction temperature is too low.3. Short reaction time.1. Ensure the correct stoichiometry of the brominating agent.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Extend the reaction time, monitoring progress with TLC or HPLC.[2]
Significant loss of product during workup 1. Product is partially soluble in the aqueous phase during neutralization.2. Inefficient extraction.1. Carefully adjust the pH during neutralization to ensure complete precipitation.2. Use a suitable organic solvent and perform multiple extractions to maximize recovery.[2]
Product degradation 1. Reaction temperature is too high.2. Harsh workup conditions (e.g., extreme pH).1. Maintain strict temperature control throughout the reaction.2. Use milder acids or bases for pH adjustments and minimize exposure time.[2]
Poor Purity
Observed Issue Potential Cause Recommended Solution
Presence of dibromo- or polybrominated impurities Over-bromination due to excess brominating agent or high localized concentrations.1. Use no more than one equivalent of the brominating agent (e.g., Br₂ or NBS).2. Add the brominating agent dropwise to the reaction mixture.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.[4]
Isomeric impurities present Lack of regioselectivity in the bromination reaction.1. Optimize the reaction temperature; lower temperatures often enhance selectivity.2. Consider using a protecting group to direct bromination.3. Employ a Lewis acid catalyst to improve regioselectivity.[4]
Unreacted starting material in the final product Incomplete reaction.See "Low Yield" troubleshooting section.
Product is discolored (e.g., yellow or brown) Formation of colored impurities or degradation products.Purify the crude product by recrystallization. Activated charcoal can be used to remove colored impurities.[5][6]
Presence of 2-Amino-4-hydroxypyrimidine Hydrolysis of the bromo group, potentially during workup or purification.1. Ensure anhydrous reaction conditions if possible.2. Minimize exposure to water and high temperatures during workup and purification.3. Use a non-aqueous workup if feasible.

Impurity Formation and Control

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.

G Impurity Formation Pathways 2-Aminopyrimidine 2-Aminopyrimidine This compound This compound 2-Aminopyrimidine->this compound Bromination (Desired Reaction) Isomeric Impurities Isomeric Impurities 2-Aminopyrimidine->Isomeric Impurities Non-regioselective Bromination Dibrominated Impurities Dibrominated Impurities This compound->Dibrominated Impurities Over-bromination Hydrolysis Impurity Hydrolysis Impurity This compound->Hydrolysis Impurity Hydrolysis

Caption: Key pathways leading to common impurities in this compound synthesis.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol describes a general method for the purification of crude this compound.

  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol-water mixtures are often effective.[4]

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent with stirring until the solid is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after reaching room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a general framework for developing an HPLC-UV method for analyzing the purity of this compound and its related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20mM potassium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-45 °C.

  • Detection Wavelength: Monitor at a wavelength where this compound and potential impurities have significant absorbance (e.g., 210 nm and 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[7][8]

Protocol 3: TLC for Reaction Monitoring

This protocol outlines the use of TLC to monitor the synthesis of this compound.

  • Plate Preparation: Use silica (B1680970) gel TLC plates.

  • Spotting: Dissolve small aliquots of the reaction mixture and the starting material in a suitable solvent. Spot them on the TLC plate.

  • Elution: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The ideal solvent system will give a good separation between the starting material, product, and major byproducts, with Rf values ideally between 0.2 and 0.8.

  • Visualization: Visualize the spots under UV light. Staining with iodine or a suitable chemical stain (e.g., permanganate) can also be used.[9]

  • Analysis: Compare the spots of the reaction mixture to the starting material to assess the progress of the reaction. The appearance of new spots can indicate product formation or the generation of impurities.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in this compound synthesis.

G Troubleshooting Workflow start Reaction Complete check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes troubleshoot_yield Troubleshoot Reaction Conditions: - Temperature - Time - Stoichiometry low_yield->troubleshoot_yield check_purity Check Purity (TLC/HPLC/GC-MS) good_yield->check_purity impure Impure Product check_purity->impure No pure Pure Product check_purity->pure Yes troubleshoot_purity Identify Impurities and Optimize: - Purification (Recrystallization) - Reaction Selectivity impure->troubleshoot_purity end Final Product pure->end

Caption: A step-by-step guide for troubleshooting yield and purity issues.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-bromopyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in the functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?

A1: For 2,4-disubstituted pyrimidines, palladium-catalyzed cross-coupling reactions generally favor substitution at the C4 position. This is attributed to the higher electrophilicity of the C4 position compared to the C2 position, which facilitates the initial oxidative addition of the palladium catalyst to the C-Br bond.[1][2] The electron-donating 2-amino group can further influence this selectivity by modulating the electronic properties of the pyrimidine (B1678525) ring.

Q2: How does the 2-amino group influence the reactivity compared to a 2,4-dihalopyrimidine?

A2: The 2-amino group is an electron-donating group (EDG). In contrast to an electron-withdrawing halogen at the C2 position, the amino group deactivates the pyrimidine ring towards nucleophilic attack to some extent.[3] However, in palladium-catalyzed cross-coupling reactions, the directing effects of the catalyst and ligands often play a more dominant role in determining the site of reaction.

Q3: I am observing a mixture of C4 and C6 substituted products in my reaction. Why is this happening?

A3: While the C4 position is generally the most reactive site for substitution on this compound, reaction at the C6 position can also occur, leading to a mixture of isomers. Factors that can lead to poor regioselectivity include:

  • High reaction temperatures: Increased temperatures can provide enough energy to overcome the activation barrier for reaction at the less reactive C6 position.

  • Steric hindrance: Bulky nucleophiles or coupling partners may favor reaction at the less sterically hindered position.

  • Choice of catalyst and ligand: The nature of the palladium catalyst and the coordinating ligand can significantly influence the regiochemical outcome.

Q4: Can the amino group itself react?

A4: Yes, the exocyclic amino group can undergo N-arylation or N-alkylation, particularly under conditions used for Buchwald-Hartwig amination if the amino group is not protected. This can lead to the formation of undesired byproducts. Protecting the 2-amino group (e.g., as a Boc-carbamate) can be a useful strategy to prevent this side reaction.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptom: Formation of a mixture of 4-aryl-2-aminopyrimidine and 6-aryl-2-aminopyrimidine isomers, or reaction at the amino group.

Possible Causes and Solutions:

Possible Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
Inappropriate Ligand Screen a variety of phosphine (B1218219) ligands. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can often improve regioselectivity.
Base Selection The choice of base can influence the outcome. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
N-Arylation of Amino Group Protect the 2-amino group with a suitable protecting group (e.g., Boc) prior to the coupling reaction.
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig Amination

Symptom: The desired C-N bond formation at the C4 position is inefficient.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Catalyst Inactivity Ensure the use of an appropriate palladium precatalyst and a suitable ligand. Buchwald or Hartwig's specialized ligands are often necessary.[4]
Base Strength A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and added under inert conditions.
Reaction at 2-Amino Group As with Suzuki coupling, protection of the 2-amino group may be necessary to prevent self-coupling or reaction with the aryl halide.
Steric Hindrance If using a bulky amine, steric hindrance may be an issue. Consider using a less sterically demanding ligand or increasing the reaction temperature cautiously.

Data Presentation: Regioselectivity in Analogous Pyrimidine Systems

Due to limited published data specifically for this compound, the following table summarizes typical regioselectivities observed in Suzuki-Miyaura couplings of the closely related 2,4-dichloropyrimidine. This data illustrates how reaction parameters can be adjusted to improve selectivity, and similar trends can be expected for this compound.

Aryl Boronic Acid Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) C4:C2 Ratio Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100>95:5[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃DME/H₂O80>95:5[1]
3-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄Toluene (B28343)11090:10[5]
2-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF65>98:2[6]

Experimental Protocols

The following are generalized protocols that can be adapted for reactions with this compound. Optimization of specific conditions is recommended for each substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask. Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2 equiv.).

  • Reagent Addition: Remove the flask from the glovebox. Under a counterflow of inert gas, add the amine (1.1 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 2-Amino-4-Br-Pyrimidine Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'B(OH)2 / Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition 2-Amino-4-Br-Pyrimidine Ar-Pd(II)L-Br Ar-Pd(II)L-Br Oxidative_Addition->Ar-Pd(II)L-Br Amine_Coordination Amine_Coordination Ar-Pd(II)L-Br->Amine_Coordination R2NH [Ar-Pd(II)L(Br)(R2NH)] [Ar-Pd(II)L(Br)(R2NH)] Amine_Coordination->[Ar-Pd(II)L(Br)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)L(Br)(R2NH)]->Deprotonation Base Ar-Pd(II)L-NR2 Ar-Pd(II)L-NR2 Deprotonation->Ar-Pd(II)L-NR2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)L-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br ArPdL2Br Ar-Pd(II)L2-Br OxAdd->ArPdL2Br Transmetal Transmetalation ArPdL2Br->Transmetal ArPdL2C≡CR Ar-Pd(II)L2-C≡CR Transmetal->ArPdL2C≡CR RedElim Reductive Elimination ArPdL2C≡CR->RedElim RedElim->Pd(0)L2 ArC≡CR ArC≡CR RedElim->ArC≡CR Cu(I)Br Cu(I)Br AlkyneCoord Alkyne Coordination Cu(I)Br->AlkyneCoord R-C≡CH / Base CuC≡CR Cu-C≡CR AlkyneCoord->CuC≡CR CuC≡CR->Transmetal

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Regioselectivity Start Poor Regioselectivity Observed (Mixture of Isomers) Temp Is the reaction temperature > 100°C? Start->Temp LowerTemp Action: Lower temperature (e.g., to 80°C) and increase reaction time. Temp->LowerTemp Yes Ligand Are you using a standard ligand (e.g., PPh3)? Temp->Ligand No LowerTemp->Ligand ScreenLigands Action: Screen bulky, electron-rich ligands (e.g., Buchwald ligands). Ligand->ScreenLigands Yes Base Have you screened different bases? Ligand->Base No ScreenLigands->Base ScreenBases Action: Try alternative bases (e.g., K3PO4, Cs2CO3). Base->ScreenBases No Protection Is N-arylation of the 2-amino group observed? Base->Protection Yes ScreenBases->Protection ProtectAmine Action: Protect the 2-amino group (e.g., with Boc anhydride). Protection->ProtectAmine Yes End Improved Regioselectivity Protection->End No ProtectAmine->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Column Chromatography of 2-Amino-4-bromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the column chromatography of 2-Amino-4-bromopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals to assist in the successful purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound derivatives?

A1: The most commonly used stationary phase for the purification of this compound derivatives is silica (B1680970) gel.[1][2][3][4] Alumina (B75360) (neutral or basic) can be considered as an alternative, particularly for basic compounds that may interact strongly with the acidic nature of silica gel.[4]

Q2: Which mobile phase systems are typically used for these compounds?

A2: Common mobile phase systems are binary mixtures of a non-polar solvent and a polar solvent. The most frequently employed systems include:

The polarity of the eluent is adjusted by varying the ratio of the solvents to achieve optimal separation.

Q3: How do I determine the optimal solvent system for my specific this compound derivative?

A3: The ideal solvent system is best determined using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.15 to 0.4 for your target compound.[5] This Rf range generally translates to good separation on a column.

Q4: My compound is streaking or tailing on the TLC plate and column. What can I do?

A4: Streaking or tailing of basic compounds like 2-aminopyrimidine (B69317) derivatives on silica gel is often due to strong interactions with acidic silanol (B1196071) groups on the stationary phase.[6] To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or a solution of ammonia (B1221849) in methanol, can be added to the mobile phase to neutralize these acidic sites.[6]

Q5: Should I use isocratic or gradient elution?

A5: The choice between isocratic and gradient elution depends on the complexity of your mixture.

  • Isocratic elution , where the solvent composition remains constant, is suitable for simple separations where the components have significantly different polarities.

  • Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities. It can help to elute strongly retained compounds more quickly and improve peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives.

Observed Issue Potential Cause Recommended Solution
Poor Separation / Overlapping Peaks Inappropriate solvent system.Optimize the mobile phase using TLC to achieve a larger ΔRf between your product and impurities.[1] An ideal Rf for the target compound is 0.15-0.4.[5]
Column overloading.The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[1] For larger quantities, use a wider column.
Column was not packed properly.Ensure the silica gel bed is packed uniformly and is level to avoid channeling.
Compound Not Eluting from the Column The compound is too polar for the current solvent system.Gradually or stepwise increase the polarity of the mobile phase (gradient elution).[1] For very polar compounds, a mobile phase like 5-10% methanol in dichloromethane may be necessary.
Irreversible adsorption or decomposition on silica gel.Test the stability of your compound on a TLC plate before running a column.[1] If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[4]
Peak Tailing Strong interaction with acidic silanol groups on silica gel.Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[6]
Column overload.Reduce the amount of sample loaded onto the column.[6]
Poorly packed column.Repack the column ensuring a homogenous and compact bed.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent in your eluent system.
Product Elutes Too Slowly (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your eluent system.

Data Presentation: Typical Column Chromatography Conditions

The following table summarizes typical column chromatography conditions for this compound derivatives based on literature examples. Note that the optimal conditions for a specific derivative may vary.

Compound Type Stationary Phase Mobile Phase System Typical Solvent Ratio (v/v) Approximate Rf Reference
2-Amino-4-bromo-6-methylpyrimidineSilica GelEthyl Acetate/Hexane1:4 to 1:10.4 (in Ethyl Acetate)[2]
2-Amino-6-butylpyrimidin-4(3H)-oneSilica GelMethanol/Ethyl Acetate1:40.6[2]
2-Amino-4-(m-bromoanilino)-6-benzyl pyrrolo[2,3-d]pyrimidinesSilica GelNot specifiedNot specifiedNot specified[7]
tert-butyl (2S)-2-(tert-butoxycarbonylamino)-3-(2′-phenyl-4′-phenylpyrimidin-6′-yl)propanoateSilica GelEthyl Acetate/Petroleum Ether3:7Not specified[8]
Benzyl (6-(pyrimidin-2-ylamino)hexyl)carbamateSilica GelEthyl Acetate/Methanol/Hexane9.7:0.3:1.50.62[9]
General Substituted PyrimidinesSilica GelHexane/Ethyl Acetate or Dichloromethane/MethanolVariable0.2 - 0.4[1]

Experimental Protocols

Detailed Methodology for Flash Column Chromatography

This protocol provides a general procedure for the purification of a this compound derivative using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude product).

  • Add the initial, least polar mobile phase solvent mixture to the silica gel to form a slurry that can be easily poured.

2. Packing the Column:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm).

  • Gently pour the silica gel slurry into the column. Tap the side of the column gently to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If using gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient profile.

5. Monitoring the Separation:

  • Monitor the separation by collecting small spots from the fractions and running TLC plates.

  • Visualize the spots on the TLC plates using a UV lamp (as pyrimidine (B1678525) derivatives are often UV-active) or an appropriate staining agent.

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column Pour wet_load Wet Loading pack_column->wet_load dry_load Dry Loading pack_column->dry_load elute Elute with Mobile Phase wet_load->elute dry_load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine isolate Isolate Product combine->isolate Troubleshooting_Logic cluster_separation Separation Issues cluster_peak_shape Peak Shape Issues cluster_solutions Solutions start Problem Observed poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution tailing Peak Tailing start->tailing optimize_solvent Optimize Mobile Phase (TLC) poor_sep->optimize_solvent check_loading Reduce Sample Load poor_sep->check_loading increase_polarity Increase Eluent Polarity no_elution->increase_polarity change_stationary Change Stationary Phase no_elution->change_stationary tailing->check_loading add_modifier Add Basic Modifier (e.g., TEA) tailing->add_modifier

References

Stability of 2-Amino-4-bromopyrimidine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromopyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments involving acidic and basic conditions.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a heterocyclic organic compound.[1] It serves as a versatile building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules.

Q2: What are the general recommendations for storing this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly closed when not in use.

Q3: Why is it important to understand the stability of this compound?

Understanding the chemical stability of this compound is crucial for several reasons:

  • Drug Development: It helps in developing stable pharmaceutical formulations with a defined shelf-life.

  • Process Chemistry: Knowledge of its stability profile informs the selection of appropriate reaction conditions to minimize degradation and maximize yield.

  • Analytical Method Development: It is essential for developing stability-indicating analytical methods that can accurately quantify the compound in the presence of its degradation products.

Q4: What are forced degradation studies and why are they relevant for this compound?

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products. These studies are critical for understanding the intrinsic stability of this compound and for developing robust analytical methods.

II. Stability in Acidic Conditions

Troubleshooting Guide: Unexpected Degradation in Acidic Media

Q1: My this compound sample is showing significant degradation in an acidic solution. What could be the cause?

The pyrimidine (B1678525) ring, particularly with an amino substituent, can be susceptible to acid-catalyzed hydrolysis. The primary degradation pathway is likely the hydrolysis of the bromine atom at the C4 position to yield 2-Amino-4-hydroxypyrimidine. The rate of this hydrolysis is generally dependent on the acid concentration and temperature.

Q2: I am observing a new, unexpected peak in my HPLC analysis after acid treatment. What could it be?

This new peak is likely a degradation product. Under acidic conditions, the most probable degradation product is 2-Amino-4-hydroxypyrimidine, formed through the hydrolysis of the C-Br bond. To confirm its identity, techniques like LC-MS or NMR spectroscopy would be required.

Q3: How can I minimize degradation during my experiment which requires acidic conditions?

To minimize degradation, consider the following:

  • Use the mildest acidic conditions necessary for your reaction.

  • Keep the temperature as low as possible.

  • Minimize the reaction or exposure time to the acidic environment.

  • Use a buffered solution to maintain a constant and controlled pH.

Hypothetical Acidic Degradation Pathway

Under acidic conditions, the pyrimidine nitrogen can be protonated, making the ring more electron-deficient and activating the C4 position for nucleophilic attack by water.

Acidic Degradation of this compound cluster_main start This compound protonation Protonation of Pyrimidine Nitrogen start->protonation + H+ intermediate Protonated Intermediate protonation->intermediate hydrolysis Nucleophilic attack by H2O intermediate->hydrolysis + H2O deprotonation Deprotonation hydrolysis->deprotonation product 2-Amino-4-hydroxypyrimidine deprotonation->product - HBr, - H+ Basic Degradation of this compound cluster_main start This compound attack Nucleophilic attack by OH- start->attack + OH- intermediate Meisenheimer-like Intermediate attack->intermediate elimination Elimination of Bromide intermediate->elimination - Br- product 2-Amino-4-hydroxypyrimidine elimination->product Experimental Workflow for Forced Degradation Studies cluster_workflow start Define Objectives and Design Experiment prepare Prepare Stock Solution of Compound start->prepare stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prepare->stress sample Collect Samples at Defined Time Points stress->sample neutralize Neutralize and Dilute Samples sample->neutralize analyze Analyze using Stability-Indicating HPLC Method neutralize->analyze data Process Data: - Quantify Parent Compound - Identify Degradation Products analyze->data report Report Findings: - Degradation Pathways - Stability Profile data->report Troubleshooting Decision Tree cluster_tree start Unexpected Result in Stability Study? no_degradation No or very low degradation? start->no_degradation Yes end Problem Resolved start->end No increase_stress Increase stressor concentration, temperature, or duration no_degradation->increase_stress Yes too_much_degradation Too much degradation? no_degradation->too_much_degradation No increase_stress->end decrease_stress Decrease stressor concentration, temperature, or duration too_much_degradation->decrease_stress Yes multiple_peaks Multiple unexpected peaks? too_much_degradation->multiple_peaks No decrease_stress->end lc_ms Use LC-MS to identify mass of degradation products multiple_peaks->lc_ms Yes poor_peak_shape Poor peak shape or resolution? multiple_peaks->poor_peak_shape No lc_ms->end optimize_hplc Optimize HPLC method: - Mobile phase pH - Gradient - Column poor_peak_shape->optimize_hplc Yes poor_peak_shape->end No optimize_hplc->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. The 2-aminopyrimidine (B69317) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutics. When functionalizing this core at the 4-position, the choice between a bromo or chloro leaving group is a common crossroads. This guide provides an objective comparison of the reactivity of 2-amino-4-bromopyrimidine and 2-amino-4-chloropyrimidine (B19991) in key synthetic transformations, supported by established chemical principles and relevant experimental data.

Executive Summary

The relative reactivity of this compound and 2-amino-4-chloropyrimidine is highly dependent on the type of reaction being performed.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) : this compound is generally more reactive than its chloro-analogue. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[1]

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions : 2-amino-4-chloropyrimidine is typically more reactive than the bromo derivative. This follows the general trend for SNAr reactions where the reactivity of the leaving group often follows the order F > Cl > Br > I, influenced by the electronegativity and the stability of the Meisenheimer intermediate.

Comparative Reactivity in Key Synthetic Transformations

The following sections provide a detailed comparison of the two compounds in three common and synthetically important reaction classes. While direct, side-by-side quantitative data for these specific substrates under identical conditions is limited in the literature, the comparison is based on well-established reactivity principles for halopyrimidines and supported by data from closely related systems.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 2-amino-4-halopyrimidines, it is frequently employed to introduce aryl or heteroaryl substituents at the 4-position. The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[1] This is because the rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is more facile for weaker C-X bonds.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound2-Amino-4-chloropyrimidine
Relative Reactivity HigherLower
Typical Reaction Conditions Milder conditions (e.g., lower temperature, shorter reaction times) are often sufficient.More forcing conditions (e.g., higher temperatures, longer reaction times, more active catalyst systems) may be required.
Catalyst Choice Standard Pd catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.May require more electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.
Side Reactions Proto-dehalogenation can be a competing side reaction.Generally more stable to proto-dehalogenation.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Amino-4-halopyrimidine with Phenylboronic Acid (Representative)

To a microwave reactor vial is added the 2-amino-4-halopyrimidine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.). A palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv.), is then added. The vial is sealed and flushed with an inert gas (e.g., argon). A degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1), is added. The reaction mixture is then subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction proceeds via a palladium catalytic cycle where the oxidative addition of the C-X bond is a key step. Consequently, this compound is expected to be more reactive than 2-amino-4-chloropyrimidine.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

FeatureThis compound2-Amino-4-chloropyrimidine
Relative Reactivity HigherLower
Typical Reaction Conditions Can often be achieved under milder conditions.Generally requires more forcing conditions, including higher temperatures and more specialized catalyst systems.
Catalyst and Ligand A variety of phosphine ligands can be effective.Often requires bulky, electron-rich ligands to promote the challenging oxidative addition of the C-Cl bond.
Base Selection A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically used.Similar strong bases are required.

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Amino-4-halopyrimidine with an Amine (Representative)

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-amino-4-halopyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.). Anhydrous toluene (B28343) is added, and the vessel is sealed. The reaction mixture is then heated to a specified temperature (e.g., 80-110 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings often shows an inverse trend in halide reactivity. The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer intermediate. The stability of this intermediate and the ability of the leaving group to depart are key factors. For SNAr, the C-Cl bond is generally more readily cleaved in the rate-determining step than the C-Br bond, leading to higher reactivity for the chloro-substituted pyrimidine (B1678525).

Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

FeatureThis compound2-Amino-4-chloropyrimidine
Relative Reactivity LowerHigher
Typical Reaction Conditions May require higher temperatures or longer reaction times to achieve comparable yields to the chloro analog.Generally reacts under milder conditions.
Nucleophile Strength A strong nucleophile is often necessary.Can react with a broader range of nucleophiles, including moderately strong ones.
Solvent Effects Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation and promote the reaction.Similar solvent requirements.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Representative)

To a solution of the 2-amino-4-halopyrimidine (1.0 equiv.) in a suitable solvent such as ethanol (B145695) or propanol, the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5-2.0 equiv.) are added. The reaction mixture is heated to a desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours). The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature. An aqueous work-up is performed, which typically involves adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aminopyrimidine.

Biological Relevance and Signaling Pathways

2-Amino-4-substituted pyrimidines are key pharmacophores in a variety of therapeutic agents, particularly in the field of oncology. They often serve as the core scaffold for inhibitors of protein kinases and dihydrofolate reductase (DHFR).

Kinase Inhibition

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group at the 2-position and the nitrogen at the 1-position of the pyrimidine ring form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The substituent at the 4-position, often introduced via the reactions discussed above, can then be tailored to occupy other regions of the active site to achieve potency and selectivity. Examples of kinases targeted by 2,4-diaminopyrimidine derivatives include c-Jun N-terminal kinase (JNK), Casein Kinase 1 epsilon (CK1ε), and Focal Adhesion Kinase (FAK).

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascades cluster_2 Cellular Response Growth Factors Growth Factors FAK FAK Growth Factors->FAK Cytokines Cytokines JNK JNK Cytokines->JNK Stress Signals Stress Signals Stress Signals->JNK Proliferation Proliferation JNK->Proliferation CK1e CK1e Survival Survival CK1e->Survival Metastasis Metastasis FAK->Metastasis 2,4-Diaminopyrimidine Inhibitor 2,4-Diaminopyrimidine Inhibitor 2,4-Diaminopyrimidine Inhibitor->JNK Inhibition 2,4-Diaminopyrimidine Inhibitor->CK1e Inhibition 2,4-Diaminopyrimidine Inhibitor->FAK Inhibition DHFR_Inhibition_Pathway Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis DHFR->Tetrahydrofolate (THF) DNA Synthesis & Repair DNA Synthesis & Repair Nucleotide Synthesis->DNA Synthesis & Repair 2,4-Diaminopyrimidine Inhibitor (e.g., Piritrexim) 2,4-Diaminopyrimidine Inhibitor (e.g., Piritrexim) 2,4-Diaminopyrimidine Inhibitor (e.g., Piritrexim)->DHFR Inhibition

References

A Comparative Guide to the Spectroscopic Analysis of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2-Amino-4-bromopyrimidine. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to distinguish this compound from its structural isomers, ensuring compound identity and purity in research and development.

Spectroscopic Data Comparison

The structural elucidation of this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, and a collective analysis of the data is essential for unambiguous confirmation. For comparative purposes, predicted data for this compound is presented alongside experimental or predicted data for two common isomers: 2-Amino-6-bromopyrimidine and 4-Amino-2-bromopyrimidine.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The number of signals, their chemical shifts (δ), multiplicity, and coupling constants (J) are characteristic of a specific structure.

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
This compound H-5~7.0-7.5d~5-6
H-6~8.0-8.5d~5-6
NH₂~5.0-6.0br s-
2-Amino-6-bromopyrimidine H-3~6.5-7.0d~8-9
H-4~7.3-7.8t~8-9
H-5~6.7-7.2d~8-9
NH₂~5.0-6.0br s-
4-Amino-2-bromopyrimidine H-3~6.3-6.8d~6-7
H-5~7.8-8.3d~6-7
NH₂~5.5-6.5br s-

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its electronic environment.

Compound Carbon Assignment Predicted Chemical Shift (δ, ppm)
This compound C-2~163
C-4~130
C-5~115
C-6~158
2-Amino-6-bromopyrimidine C-2~162
C-3~110
C-4~140
C-5~112
C-6~145
4-Amino-2-bromopyrimidine C-2~150
C-3~108
C-5~155
C-6~157

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amino)Symmetric & Asymmetric Stretch3100 - 3500 (typically two bands)
C-H (Aromatic)Stretch3000 - 3100
C=N, C=C (Ring)Stretch1550 - 1650
N-H (Amino)Scissoring1590 - 1650
C-BrStretch500 - 650

The precise positions of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also help distinguish between isomers.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M]⁺ and [M+2]⁺ Peaks (m/z) Key Fragmentation Pathways
This compound C₄H₄BrN₃173.00173 & 175 (approx. 1:1 ratio)Loss of HCN, Br•, HBr
2-Amino-6-bromopyrimidine C₄H₄BrN₃173.00173 & 175 (approx. 1:1 ratio)Loss of HCN, Br•, HBr
4-Amino-2-bromopyrimidine C₄H₄BrN₃173.00173 & 175 (approx. 1:1 ratio)Loss of HCN, Br•, HBr

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 intensity ratio. While the primary fragmentation patterns may be similar, the relative intensities of the fragment ions can differ between isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-180 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion.

    • If fragmentation data is desired, perform tandem MS (MS/MS) experiments.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the fragmentation pattern to gain further structural information.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Integrated Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Isomer_Comparison Comparison with Isomer Data Data_Analysis->Isomer_Comparison Compare spectral data Structure_Confirmation Structure Confirmed: This compound Isomer_Comparison->Structure_Confirmation Data matches target Structure_Incorrect Structure Incorrect or Impure Isomer_Comparison->Structure_Incorrect Data does not match

A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Amino-4-bromopyrimidine is an important building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1][2][3] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1][2] It separates components based on their volatility and interaction with a stationary phase, with the mass spectrometer providing definitive identification of the eluted peaks.[1]

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific impurities that need to be detected and quantified. Given that this compound is a solid with a melting point in the range of 142-146 °C, it may be amenable to both techniques, although GC-MS might require derivatization to increase its volatility and thermal stability.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical, yet representative, quantitative data for the purity assessment of this compound using HPLC and GC-MS. These values are based on typical performance characteristics of these methods for similar aromatic halogenated compounds and should be considered as illustrative examples.

Table 1: HPLC Method Performance

ParameterValue
Retention Time (this compound)5.8 min
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%
Purity of Main Peak (Area %)>99.5%
Relative Standard Deviation (RSD)<1.0%

Table 2: GC-MS Method Performance (with derivatization)

ParameterValue
Retention Time (derivatized this compound)8.2 min
Limit of Detection (LOD)0.005%
Limit of Quantification (LOQ)0.015%
Purity of Main Peak (Area %)>99.5%
Relative Standard Deviation (RSD)<1.5%

Experimental Protocols

The following are detailed, representative experimental protocols for the analysis of this compound using HPLC and GC-MS. These methods are starting points and would require optimization and validation for specific applications.

HPLC Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Gradient Program: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

GC-MS Method Protocol

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Inlet Temperature: 250 °C.[4]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: 40-450 amu.[4]

  • Sample Preparation and Derivatization: To a vial containing 1 mg of this compound, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 900 µL of a suitable solvent like acetonitrile. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the choice of analytical method and the properties of potential impurities.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Method Selection & Execution cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Sampling Representative Sampling Synthesis->Sampling Method_Selection Method Selection (HPLC or GC-MS) Sampling->Method_Selection HPLC_Analysis HPLC Analysis (Non-volatile impurities) Method_Selection->HPLC_Analysis Non-volatile thermally labile GCMS_Analysis GC-MS Analysis (Volatile/Semi-volatile impurities) Method_Selection->GCMS_Analysis Volatile thermally stable Data_Processing Chromatogram Integration & Peak ID HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing Purity_Calculation Purity Calculation (Area % Method) Data_Processing->Purity_Calculation Report Certificate of Analysis Purity_Calculation->Report Decision Meets Specification? Purity_Calculation->Decision Pass Release Report->Pass Decision->Pass Yes Fail Further Purification or Rejection Decision->Fail No

Caption: Workflow for the purity assessment of this compound.

Method_Selection_Logic cluster_properties Key Physicochemical Properties cluster_methods Recommended Analytical Method Analyte This compound & Potential Impurities Volatility Volatility Analyte->Volatility Thermal_Stability Thermal Stability Analyte->Thermal_Stability Polarity Polarity Analyte->Polarity HPLC HPLC Volatility->HPLC Low GCMS GC-MS Volatility->GCMS High Thermal_Stability->HPLC Labile Thermal_Stability->GCMS Stable Polarity->HPLC Polar Polarity->GCMS Non-polar

Caption: Logical guide for selecting between HPLC and GC-MS.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC is a robust and versatile method, particularly well-suited for the analysis of the parent compound and any non-volatile or thermally unstable impurities. Its straightforward sample preparation and wide applicability make it a common choice in quality control laboratories.[1]

  • GC-MS offers superior resolution for volatile compounds and provides definitive identification of impurities through mass spectral data.[1] While it may require derivatization for a semi-volatile compound like this compound, it is an excellent tool for detecting and identifying residual solvents, starting materials, and volatile by-products that might be present.

A comprehensive purity assessment of this compound may involve the use of both techniques to build a complete impurity profile. The choice of the primary method will depend on the likely nature of the impurities based on the synthetic route of the intermediate. It is essential that the chosen analytical methods are properly validated according to ICH guidelines to ensure reliable and accurate results.[5]

References

A Comparative Guide to the Synthetic Routes of 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 2-Amino-4-bromopyrimidine, a key intermediate in pharmaceutical and medicinal chemistry. The routes are evaluated based on yield, reaction conditions, and starting materials, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Two-Step Synthesis from Uracil (B121893)

This synthetic pathway involves the initial conversion of uracil to 2,4-dibromopyrimidine, followed by a regioselective amination at the C4 position. This method offers a straightforward approach utilizing a readily available starting material.

Experimental Protocol:

Step 1: Synthesis of 2,4-dibromopyrimidine

A mixture of uracil and phosphorus oxybromide (POBr₃) is heated at 120-130°C for 2 hours. After cooling to room temperature, the reaction mixture is carefully poured into ice water and neutralized with sodium bicarbonate. The aqueous phase is then extracted with dichloromethane. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2,4-dibromopyrimidine.[1]

Step 2: Synthesis of this compound

2,4-dibromopyrimidine is dissolved in a solution of ammonia (B1221849) in methanol (B129727) (28%) and stirred at 30°C for 16 hours. The resulting solid is filtered and washed with ether to give the crude product. Recrystallization from hot methanol affords pure this compound.[1]

Data Presentation:
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Overall Yield (%)
1UracilPOBr₃120-1302~77~41
22,4-dibromopyrimidine28% NH₃ in Methanol3016~53.2

Route 2: Synthesis from Isocytosine (B10225) (2-Amino-4-hydroxypyrimidine)

This alternative route utilizes isocytosine as the starting material. Two approaches are considered: a direct, low-yield bromination and a two-step process involving a chlorinated intermediate.

Approach 2a: Direct Bromination

A direct conversion of isocytosine to this compound can be achieved, although with a significantly lower yield.

Experimental Protocol:

A mixture of isocytosine and phosphorus oxybromide (POBr₃) is stirred at 80°C for 2 hours, then slowly heated to 135°C and maintained at this temperature until the reaction is complete. The reaction mixture is cooled to 0°C, and the pH is adjusted to 12. The resulting product is obtained by filtration.[1]

Data Presentation:
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1IsocytosinePOBr₃80 then 135>216
Approach 2b: Via 2-Amino-4-chloropyrimidine Intermediate

A more efficient variation of the isocytosine route involves the synthesis of 2-Amino-4-chloropyrimidine, followed by a halogen exchange reaction.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4-chloropyrimidine

Isocytosine is reacted with phosphorus oxychloride (POCl₃) by heating to 80°C for 1 hour, followed by refluxing at 120°C for 3 hours. After the reaction, excess POCl₃ is removed by distillation. The residue is then added to ice water and extracted with dichloromethane. The organic phase is decolorized with activated carbon, filtered, and concentrated. The crude product is crystallized from ethanol (B145695) to give 2-Amino-4-chloropyrimidine.

Step 2: Halogen Exchange to this compound

Data Presentation (Step 1):
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1IsocytosinePOCl₃80 then 120476.4

Comparison Summary

The synthesis of this compound from uracil (Route 1) presents a reliable and moderately efficient method, with a documented overall yield of approximately 41%. While the synthesis from isocytosine (Route 2) offers an alternative starting point, the direct bromination (Approach 2a) suffers from a very low yield (16%). The two-step approach via a chlorinated intermediate (Approach 2b) shows a promising first step with a high yield (76.4%) for the formation of 2-Amino-4-chloropyrimidine. However, the lack of a well-documented, high-yielding second step for the halogen exchange reaction currently limits the practical applicability of this route for a high-throughput synthesis of the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the synthetic routes.

Route_1_Synthesis_from_Uracil Uracil Uracil Dibromopyrimidine 2,4-Dibromopyrimidine Uracil->Dibromopyrimidine POBr₃, 120-130°C ~77% Yield FinalProduct This compound Dibromopyrimidine->FinalProduct NH₃ in MeOH, 30°C ~53.2% Yield

Caption: Synthetic pathway of this compound starting from Uracil.

Route_2_Synthesis_from_Isocytosine Isocytosine Isocytosine Chloropyrimidine 2-Amino-4-chloropyrimidine Isocytosine->Chloropyrimidine POCl₃, 80-120°C 76.4% Yield LowYieldProduct This compound (Low Yield) Isocytosine->LowYieldProduct POBr₃, 80-135°C 16% Yield FinalProduct This compound Chloropyrimidine->FinalProduct Halogen Exchange (Data Incomplete)

Caption: Synthetic pathways of this compound starting from Isocytosine.

References

A Comparative Guide to the Characterization of 2-Amino-4-bromopyrimidine Derivatives with a Focus on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of 2-amino-4-bromopyrimidine derivatives is a critical step in pharmaceutical and materials science research. The precise arrangement of atoms, molecular geometry, and intermolecular interactions dictates the biological activity and material properties of these compounds. While a suite of analytical techniques is often employed for comprehensive characterization, single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure in the solid state. This guide provides an objective comparison of X-ray crystallography with other common spectroscopic methods, supported by experimental data and detailed protocols.

Definitive Structure by X-ray Crystallography

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and crystal packing interactions.[1][2] This technique is unparalleled in its ability to establish absolute stereochemistry and reveal subtle conformational details that govern molecular interactions.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

A high-quality, single crystal free of defects is paramount for successful X-ray diffraction analysis.[3]

  • Crystal Growth: Suitable crystals (typically 30-300 microns) are grown by slow evaporation of a saturated solution of the this compound derivative in an appropriate solvent (e.g., ethanol, acetonitrile, or a solvent mixture).[3] Other methods include vapor diffusion and slow cooling.

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[4]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[4] It is irradiated with a monochromatic X-ray beam and rotated to collect a series of diffraction patterns from various orientations.[3] A detector records the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is refined against the experimental data to yield the final atomic positions, bond lengths, and angles.[5]

Representative Crystallographic Data

The following table summarizes typical crystallographic data for a this compound derivative, exemplified by 2-Amino-4-(3-bromophenyl)pyrimidine.[6]

ParameterValueSignificance
Empirical Formula C₁₀H₈BrN₃Confirms the elemental composition of the crystal.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.[6]
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.00 Å, b = 8.32 Å, c = 12.01 Å[6]The lengths of the edges of the repeating unit in the crystal lattice.
Volume 999.4 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.[6]
Selected Bond Lengths C-Br: ~1.90 Å; C-N (amino): ~1.36 ÅPrecise distances between atomic nuclei, confirming connectivity and bond order.
Selected Bond Angles N-C-N (pyrimidine): ~116°; C-C-Br: ~119°Angles between adjacent bonds, defining the molecular geometry.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, other spectroscopic methods are essential for characterization, especially in solution, and are often used for routine analysis and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Identifies the number and type of hydrogen atoms. Chemical shifts, splitting patterns, and integration are used to map the proton framework.

  • ¹³C NMR: Determines the number and type of carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound with high accuracy. The fragmentation pattern provides additional clues about the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Comparison of Characterization Methods

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Information Provided 3D molecular structure, bond lengths/angles, packing[1]Atomic connectivity, chemical environment, stereochemistry in solutionMolecular weight, elemental formula, fragmentationPresence of functional groups
Sample Phase Solid (single crystal)[3]SolutionSolid, Liquid, or GasSolid or Liquid
Sample Requirement High-quality single crystal (0.03-0.3 mm)[3]5-10 mg, soluble in deuterated solventMicrograms to nanograms~1 mg
Key Advantage Unambiguous, absolute structure determination[4]Excellent for dynamic and solution-state structure and purity assessmentHigh sensitivity and accurate mass determinationFast, non-destructive, good for functional group ID
Limitation Requires suitable single crystals, which can be difficult to grow[2]Can be complex to interpret for large molecules; less sensitive than MSDoes not provide stereochemical informationProvides limited structural connectivity data

Experimental Workflow and Data Integration

The characterization of a novel this compound derivative typically follows a logical workflow, integrating data from multiple techniques for unequivocal structure confirmation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Structure & Purity MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups XRD Single-Crystal X-ray Diffraction Purification->XRD Definitive 3D Structure Final Confirmed Structure NMR->Final MS->Final IR->Final XRD->Final

Caption: General workflow for synthesis and structural confirmation.

The interplay between these techniques provides a comprehensive understanding of the molecule's identity and structure.

G cluster_info cluster_tech Molecule This compound Derivative NMR NMR Molecule->NMR MS MS Molecule->MS IR IR Molecule->IR XRD X-ray Crystallography Molecule->XRD Connectivity Connectivity & Environment (Solution) MolWeight Molecular Weight & Formula FuncGroups Functional Groups ThreeDStruct 3D Structure & Packing (Solid State) NMR->Connectivity MS->MolWeight IR->FuncGroups XRD->ThreeDStruct

Caption: Relationship between techniques and structural information.

References

Reactivity Face-Off: A Comparative Guide to Brominated Pyridines and Pyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, brominated pyridines and pyrimidines represent critical building blocks for the construction of novel pharmaceuticals and functional materials. Their reactivity in palladium-catalyzed cross-coupling reactions is a key determinant of synthetic efficiency and route design. This guide provides an objective comparison of the performance of brominated pyridines and pyrimidines in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, supported by experimental data and detailed protocols.

At a Glance: General Reactivity Trends

The reactivity of brominated heterocycles in cross-coupling reactions is primarily governed by the electronic properties of the aromatic ring and the position of the bromine atom. The electron-withdrawing nature of the nitrogen atom(s) in the pyridine (B92270) and pyrimidine (B1678525) rings activates the carbon-bromine bond towards oxidative addition, the often rate-determining step in the catalytic cycle.

For brominated pyridines , the general order of reactivity is: 4-bromopyridine ≈ 2-bromopyridine (B144113) > 3-bromopyridine (B30812) [1][2]

The C2 and C4 positions are more electron-deficient due to the influence of the nitrogen atom, making them more susceptible to oxidative addition by the palladium catalyst. The C3 position is less activated, often requiring more forcing conditions to achieve high yields.[2]

For brominated pyrimidines , with two electron-withdrawing nitrogen atoms, the ring is generally more electron-deficient than pyridine, which can lead to enhanced reactivity. The general order of reactivity for the different positions on the pyrimidine ring is: C4(6)-bromopyrimidine > C2-bromopyrimidine > C5-bromopyrimidine

The C4 and C6 positions are the most electron-deficient, followed by the C2 position. The C5 position is the least reactive.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of brominated pyridines and pyrimidines in key cross-coupling reactions. It is important to note that reaction conditions can significantly influence outcomes, and direct side-by-side comparisons under identical conditions are limited in the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.

Brominated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane100495
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801285
4-BromopyridinePhenylboronic acidPd(OAc)₂/BINAPNaOButTolueneRT2>90
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1000.2581
5-BromopyrimidineFuran-3-boronic acidPd catalystBase---Endothermic reaction noted
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260

Note: Data is compiled from various sources with different reaction conditions and should be used for general comparison.[1][3][4][5][6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.

Brominated HeterocycleAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃/BINAPNaOButToluene801895
3-BromopyridineMorpholinePd(OAc)₂/XPhosCs₂CO₃Toluene1001892
4-BromopyridineMorpholinePd(OAc)₂/BINAPNaOButToluene-->90%
5-BromopyrimidineN-MethylanilinePd₂(dba)₃/XantphosNaOt-BuToluene1002492

Note: Data is compiled from various sources with different reaction conditions and should be used for general comparison.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Brominated HeterocycleAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396
2-Amino-4-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF801288
5-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT3-1695
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHFRT16Low (25%)

Note: Data is compiled from various sources with different reaction conditions and should be used for general comparison.[8][9]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.

Brominated HeterocycleAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromopyrimidine (representative)StyrenePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile100495
2,3-DibromopyridineStyrenePd(OAc)₂/DABCOK₂CO₃DMF1206Good to Excellent
3,5-DibromopyridineStyrenePd(OAc)₂/DABCOK₂CO₃DMF1206Good to Excellent

Note: Data is compiled from various sources with different reaction conditions and should be used for general comparison.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.

Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination of 3-Bromopyridine

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by 3-bromopyridine and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature until completion is indicated by TLC or LC-MS.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.[8]

Heck Reaction of a Bromopyrimidine

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • P(o-tol)₃ (2 mol%)

  • Et₃N (1.5 equiv)

  • Acetonitrile

Procedure:

  • To a pressure vessel, add the bromopyrimidine, Pd(OAc)₂, and P(o-tol)₃.

  • Add acetonitrile, the alkene, and Et₃N.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.[10]

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycles

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Bromopyridine/ Pyrimidine R-X->Oxidative\nAddition R-Pd(II)-X L_m R-Pd(II)-X L_m Oxidative\nAddition->R-Pd(II)-X L_m Transmetalation Transmetalation R-Pd(II)-X L_m->Transmetalation R'-B(OR)2 Boronic Acid/Ester Base Base R'-B(OR)2->Base Base->Transmetalation R-Pd(II)-R' L_m R-Pd(II)-R' L_m Transmetalation->R-Pd(II)-R' L_m Reductive\nElimination Reductive Elimination R-Pd(II)-R' L_m->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' Coupled Product Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Bromopyridine/ Pyrimidine Ar-X->Oxidative\nAddition Ar-Pd(II)-X L_m Ar-Pd(II)-X L_m Oxidative\nAddition->Ar-Pd(II)-X L_m Amine\nCoordination Amine Coordination Ar-Pd(II)-X L_m->Amine\nCoordination R2NH Amine R2NH->Amine\nCoordination Base Base Base->Amine\nCoordination Ar-Pd(II)-NR2 L_m Ar-Pd(II)-NR2 L_m Amine\nCoordination->Ar-Pd(II)-NR2 L_m Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2 L_m->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR2 Coupled Product Reductive\nElimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow

The following diagram outlines a general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add Bromopyridine/Pyrimidine, Coupling Partner, Base Inert Atmosphere Evacuate and backfill with inert gas Add Reactants->Inert Atmosphere Add Catalyst Add Palladium Catalyst and Ligand Inert Atmosphere->Add Catalyst Add Solvent Add degassed solvent Add Catalyst->Add Solvent Heating Heat to desired temperature with stirring Add Solvent->Heating Monitoring Monitor progress by TLC, GC-MS, or LC-MS Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Reaction Complete Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification

Caption: General experimental workflow for cross-coupling reactions.

References

The Strategic Advantage of 2-Amino-4-bromopyrimidine in Modern Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the structural diversity and biological relevance of a chemical library. Among the "privileged scaffolds"—molecular frameworks that can be synthetically modified to interact with various biological targets—the pyrimidine (B1678525) ring is a cornerstone, found in numerous FDA-approved drugs.[1] 2-Amino-4-bromopyrimidine, in particular, has emerged as a highly versatile and advantageous building block for diversity-oriented synthesis (DOS), enabling the efficient generation of large and complex compound libraries.

This guide provides a comparative overview of the strategic advantages of using this compound in library synthesis, supported by experimental data and detailed protocols for key chemical transformations.

Core Advantages of the this compound Scaffold

The utility of this compound stems from the distinct reactivity of its functional groups, which allows for selective and sequential diversification.

  • Orthogonal Reactive Sites : The scaffold possesses two primary points for diversification: the bromine atom at the C4 position and the amino group at the C2 position. The C4-bromo substituent is highly amenable to palladium-catalyzed cross-coupling reactions, while the C2-amino group can serve as a key hydrogen bond donor for interacting with biological targets or as a point for further derivatization.

  • Activated C4 Position for Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes the C4 position, which is para to a ring nitrogen, highly activated for nucleophilic attack. The bromine atom is a good leaving group, facilitating SNAr reactions with a wide range of nucleophiles.

  • Versatility in C-C and C-N Bond Formation : The bromine atom provides a reliable handle for modern cross-coupling chemistry. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups (via Suzuki-Miyaura coupling) and diverse amine functionalities (via Buchwald-Hartwig amination), which are crucial for exploring the chemical space around the core scaffold.[2]

  • Proven Pharmacophore : The 2-aminopyrimidine (B69317) motif is a well-established "hinge-binding" element in many kinase inhibitors.[2] This structural feature can form key hydrogen bonds with the backbone of the kinase hinge region, making libraries based on this scaffold particularly relevant for oncology and inflammation research.[3]

Comparative Performance in Key Library Synthesis Reactions

While a direct head-to-head comparison of library yields against all possible alternatives is context-dependent, the performance of halogenated aminopyrimidines and similar scaffolds in key diversification reactions is well-documented. The following table summarizes these key reactions and provides illustrative performance data from literature, showcasing the efficiency of these transformations.

Disclaimer: The yields presented below are drawn from various sources for illustrative purposes and are not from a single, direct comparative study. Reaction efficiencies are highly dependent on the specific substrates, catalysts, and conditions used.

Building Block / Reaction TypeAlternative Building Block ExampleKey Reagents & ConditionsProduct TypeIllustrative Yield (%)Reference(s)
This compound Suzuki-Miyaura Coupling2-ChloropyrimidineArylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄,1,4-Dioxane (B91453)/H₂O, 100 °C2-Amino-4-arylpyrimidineGood to Excellent[2]
This compound Buchwald-Hartwig Amination2-BromopyridinePrimary/Secondary Amine, Pd₂(dba)₃, BINAP, NaOtBu,Toluene (B28343), 100-110 °C4-(Alkyl/Aryl)amino-2-aminopyrimidineGood to Excellent[2]
2-Amino-4,6-dichloropyrimidine Nucleophilic Aromatic Substitution2,4-DichloropyrimidineBenzylamine, Triethylamine,80-90 °C, solvent-free6-Chloro-N4-benzylpyrimidine-2,4-diamine88%[4]

Experimental Protocols for Library Synthesis

The following are generalized protocols for key diversification reactions using a 2-amino-4-halopyrimidine scaffold, adaptable for parallel synthesis in multi-well plates.

Protocol 1: Parallel Suzuki-Miyaura Coupling

This protocol facilitates the C-C bond formation between the this compound core and a library of boronic acids.

Materials:

  • This compound

  • Library of aryl/heteroarylboronic acids

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane and water

  • Inert atmosphere (Argon or Nitrogen)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation : Prepare stock solutions of this compound, Pd(OAc)₂, and SPhos in 1,4-dioxane.

  • Plate Loading : To each well of the reaction block, add K₃PO₄ (2.0 equivalents) and the desired arylboronic acid (1.2 equivalents) as solids.

  • Dispensing : Under an inert atmosphere, dispense the this compound stock solution (1.0 equivalent) into each well.

  • Catalyst Addition : Dispense the catalyst pre-mixture (Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%) into each well. Finally, add the required volume of degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

  • Reaction : Seal the reaction block securely with a sealing mat. Heat the block to 100 °C with vigorous shaking for 12-24 hours.

  • Work-up : After cooling to room temperature, quench the reactions by adding water. Extract the products into an organic solvent (e.g., ethyl acetate). The organic extracts can then be concentrated and purified via high-throughput methods like mass-directed automated preparative HPLC.

Protocol 2: Parallel Buchwald-Hartwig Amination

This protocol enables C-N bond formation, coupling the this compound scaffold with a library of amines.

Materials:

  • This compound

  • Library of primary or secondary amines

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

  • 96-well reaction block with sealing mat

Procedure:

  • Plate Loading : In an inert atmosphere glovebox, add NaOtBu (1.4 equivalents), the catalyst pre-mixture (Pd₂(dba)₃ and BINAP), and the desired amine (1.2 equivalents) to each well of the reaction block.

  • Scaffold Addition : Add a stock solution of this compound (1.0 equivalent) in toluene to each well.

  • Reaction : Seal the reaction block and heat to 100-110 °C with vigorous shaking for 12-24 hours.

  • Work-up : Cool the reaction block to room temperature. Dilute each reaction with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and salts. The filtrate containing the product library can be concentrated and purified as required.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language help to clarify the logical flow of the synthesis and the mechanism of action for the resulting compounds.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Dispense Reagents (Boronic Acid, Base) in 96-well Plate add_scaffold Add this compound Stock Solution start->add_scaffold add_catalyst Add Pd Catalyst/Ligand & Solvents add_scaffold->add_catalyst react Seal & Heat (100 °C, 12-24h) add_catalyst->react workup Quench & Extract Product Library react->workup purify High-Throughput Purification (HPLC) workup->purify

Suzuki-Miyaura Coupling Workflow

G cluster_buchwald Buchwald-Hartwig Amination Workflow start_b Dispense Reagents (Amine, Base, Catalyst) in 96-well Plate add_scaffold_b Add this compound Stock Solution start_b->add_scaffold_b react_b Seal & Heat (100-110 °C, 12-24h) add_scaffold_b->react_b workup_b Filter & Concentrate Product Library react_b->workup_b purify_b High-Throughput Purification (HPLC) workup_b->purify_b

Buchwald-Hartwig Amination Workflow

Application in Targeting Signaling Pathways: VEGFR-2 Inhibition

Libraries derived from the 2-aminopyrimidine scaffold are particularly well-suited for targeting protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. A hypothetical inhibitor derived from a this compound library can block the ATP-binding site of the VEGFR-2 kinase domain, preventing signal transduction.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Binding ADP ADP Dimer->ADP Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimer->Downstream Signal Transduction ATP ATP ATP->Dimer Binds to Kinase Domain Response Cellular Response (Proliferation, Migration, Angiogenesis) Downstream->Response Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Dimer Blocks ATP Binding

VEGFR-2 Signaling Pathway Inhibition

References

A Comparative Guide to Isomeric Purity Analysis of Substituted Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted aminopyrimidines is a critical aspect of quality control and regulatory compliance. The presence of unwanted isomers, whether they be positional isomers or enantiomers, can significantly impact the efficacy, safety, and pharmacokinetic profile of an active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of substituted aminopyrimidines, supported by detailed experimental protocols and performance data.

The most common and effective methods for the separation of aminopyrimidine isomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC).[1] Each technique offers distinct advantages and is suited to different analytical challenges, from routine quality control to high-throughput screening.

Comparative Analysis of Analytical Techniques

The choice of analytical method for isomeric purity assessment depends on a balance of factors including the nature of the isomers (enantiomers or diastereomers/positional isomers), the required sensitivity, the complexity of the sample matrix, and available instrumentation. Below is a summary of the performance of HPLC, SFC, CE, and GC for the analysis of substituted aminopyrimidine isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)Gas Chromatography (GC)
Resolution of Isomers Very Good to ExcellentExcellentExcellentGood to Very Good
Limit of Detection (LOD) ~0.01 - 0.1%~0.01 - 0.05%~0.05 - 0.2%~0.01 - 0.1%
Limit of Quantification (LOQ) ~0.05 - 0.3%~0.05 - 0.15%~0.1 - 0.5%~0.05 - 0.3%
Analysis Time per Sample 10 - 30 minutes2 - 10 minutes5 - 20 minutes15 - 45 minutes
Sample Preparation Simple dissolutionSimple dissolutionSimple dissolution, buffer filtrationDerivatization may be required
Quantitative Accuracy HighHighVery HighHigh
Instrumentation Cost ModerateHighLow to ModerateModerate
Solvent Consumption HighLow (Green Chemistry)[2]Very LowLow
Best Suited For Routine QC, method development, non-volatile compoundsHigh-throughput screening, chiral separations, preparative scaleCharged or highly polar isomers, complex matricesVolatile and thermally stable isomers

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific substituted aminopyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of both positional and chiral isomers of aminopyrimidines.[3] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for enantiomeric separations.[4]

a) Chiral HPLC for Enantiomeric Purity:

  • Column: Chiral stationary phases (CSPs) are essential for enantiomeric separations. Polysaccharide-based CSPs (e.g., Chiralpak series) are widely used.[5] For basic compounds like aminopyrimidines, protein-based or Pirkle-type columns can also be effective.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar organic modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[5] For reversed-phase chiral HPLC, a mixture of water with acetonitrile (B52724) or methanol (B129727), and a suitable buffer is used.

  • Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of the aminopyrimidine derivative.

  • Example Protocol:

    • Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

b) Reversed-Phase HPLC for Positional Isomers:

  • Column: C18 or C8 columns are commonly used for the separation of positional isomers based on their hydrophobicity.[3]

  • Mobile Phase: A gradient of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile or methanol is typically used.

  • Detection: UV detection at the appropriate wavelength.

  • Example Protocol:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm

    • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering advantages of high speed, reduced solvent consumption, and high efficiency.[2][6] It is particularly well-suited for high-throughput screening and preparative separations.[7]

  • Column: The same chiral stationary phases used in normal-phase HPLC are typically employed in SFC.[8]

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase component, with a polar organic co-solvent (modifier) such as methanol, ethanol, or isopropanol.[9] Additives like amines or acids may be used to improve peak shape and resolution.

  • Detection: UV detection is common, and SFC is also compatible with mass spectrometry (MS).

  • Example Protocol:

    • Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Supercritical CO2 and Methanol (80:20, v/v) with 0.1% Diethylamine

    • Flow Rate: 3.0 mL/min

    • Backpressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 254 nm

    • Sample Preparation: Dissolve the sample in the mobile phase modifier.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly useful for charged or highly polar isomers.[10] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.

  • Chiral Selector: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for enantiomeric separations.[11]

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate) at a specific pH is used as the BGE. The pH of the BGE is crucial as it affects the charge of the analytes and the chiral selector.

  • Detection: UV detection is the most common method.

  • Example Protocol:

    • Capillary: Fused silica (B1680970) capillary (50 µm i.d., 50 cm total length)

    • Background Electrolyte: 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Detection: UV at 214 nm

    • Sample Preparation: Dissolve the sample in water or the BGE.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable substituted aminopyrimidines. For non-volatile or polar compounds, derivatization is often necessary to improve their volatility and chromatographic behavior.[12]

  • Column: Chiral capillary columns with cyclodextrin-based stationary phases are used for enantiomeric separations. For positional isomers, a non-polar or medium-polarity column is typically used.

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) are the most common detectors. MS provides structural information which is useful for isomer identification.[13]

  • Example Protocol (for positional isomers):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min

    • Detector: Mass Spectrometer

    • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization with a silylating agent may be necessary.

Visualizations

Workflow for Analytical Method Selection

The selection of an appropriate analytical technique is a critical step in the isomeric purity analysis of substituted aminopyrimidines. The following diagram illustrates a logical workflow for method selection based on the properties of the analyte and the analytical requirements.

start Start: Isomeric Purity Analysis of Substituted Aminopyrimidine is_chiral Chiral or Positional Isomers? start->is_chiral is_volatile Is the compound volatile and thermally stable? is_chiral->is_volatile Chiral is_chiral->is_volatile Positional is_charged Is the compound charged or highly polar? is_volatile->is_charged No gc Gas Chromatography (GC) with Chiral Column (derivatization may be needed) is_volatile->gc Yes rphplc Reversed-Phase HPLC is_volatile->rphplc No gcms Gas Chromatography-Mass Spectrometry (GC-MS) is_volatile->gcms Yes hplc HPLC with Chiral Stationary Phase is_charged->hplc No ce Capillary Electrophoresis (CE) with Chiral Selector is_charged->ce Yes sfc Supercritical Fluid Chromatography (SFC) hplc->sfc Consider for high-throughput end End: Method Selected hplc->end sfc->end ce->end gc->end rphplc->end gcms->end

Caption: Decision workflow for selecting an analytical method.

General Experimental Workflow for HPLC/SFC Method Development

A systematic approach to method development is crucial for achieving robust and reliable separations. The following diagram outlines a general workflow for developing an HPLC or SFC method for isomeric purity analysis.

start Start: Method Development column_selection Column Selection (Chiral or Achiral) start->column_selection mobile_phase_screening Mobile Phase Screening (Solvents, Modifiers, Additives) column_selection->mobile_phase_screening parameter_optimization Optimization of Parameters (Flow Rate, Temperature, Gradient) mobile_phase_screening->parameter_optimization method_validation Method Validation (ICH Guidelines) parameter_optimization->method_validation routine_analysis Routine Analysis method_validation->routine_analysis end End: Validated Method routine_analysis->end

Caption: Workflow for HPLC/SFC method development.

References

A Comparative Guide to Alternative Reagents for 2-Amino-4-bromopyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the purine (B94841) core of ATP and form crucial hydrogen bond interactions within the kinase hinge region. While 2-amino-4-bromopyrimidine has traditionally been a valuable building block, the quest for novel chemical space, improved potency, selectivity, and optimized physicochemical properties has driven the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid researchers in the strategic selection of starting materials for the synthesis of next-generation kinase inhibitors.

Comparison of Alternative Reagents

The selection of a starting pyrimidine derivative significantly impacts the synthetic strategy and the diversity of the resulting inhibitor library. The following table summarizes key alternatives to this compound, highlighting their reactivity, common applications, and reported yields in kinase inhibitor synthesis.

ReagentKey Features & AdvantagesCommon Reaction TypesTarget KinasesReported YieldsDisadvantages
2-Amino-4-chloropyrimidine (B19991) More reactive than the bromo-analog, often leading to milder reaction conditions and higher yields. Commercially available and cost-effective.Nucleophilic Aromatic Substitution (SNAr)Aurora Kinases, VEGFR-2, CDK150-85%[1][2]Can be too reactive, leading to side products.
2,4-Dichloropyrimidine Offers sequential and site-selective functionalization at C2 and C4 positions, enabling greater molecular diversity.Sequential SNArnNOS, various kinases30-70% (per step)[3]Requires careful control of reaction conditions to achieve selectivity.
2,4,6-Trichloropyrimidine (B138864) Provides three reactive sites for substitution, allowing for the creation of complex, three-dimensional scaffolds.Sequential SNArAurora Kinases, PLK26-75% (per step)[1][4]Complex product mixtures can be challenging to separate.
5-Bromo-2,4-dichloropyrimidine The C5-bromo group allows for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), adding another layer of diversity.SNAr and Palladium-catalyzed cross-couplingAurora Kinases, EGFRNot explicitly stated, but used in multi-step syntheses[5]Multi-step synthesis can lower overall yield.
2-Amino-4-(trifluoromethyl)pyrimidine The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final compound.[6]SNAr, Suzuki CouplingPI3K/mTOR, WRN Helicase60-80% for coupling steps[6]Higher cost compared to simple halogenated pyrimidines.
2-Amino-4-alkoxypyrimidines The alkoxy group can be a handle for further transformations or can modulate the electronics and solubility of the molecule.O-dealkylation followed by substitutionGeneral kinase inhibitor scaffoldsNot explicitly stated[7]May require an additional dealkylation step.
Vinylpyrimidines The vinyl group acts as a Michael acceptor for covalent inhibitor design or can participate in cycloaddition reactions.Michael Addition, CycloadditionEGFR (covalent)Not explicitly stated[8][9]Covalent inhibitors can have off-target reactivity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of kinase inhibitors. Below are representative procedures for key transformations involving alternative pyrimidine reagents.

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine (B92962) Aurora Kinase Inhibitor via Sequential SNAr

This protocol describes the synthesis of a 2,4-diaminopyrimidine scaffold, a common core for Aurora kinase inhibitors, starting from 2,4,6-trichloropyrimidine.[1][10]

Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

  • To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (B16524) (7.96 g, 81.9 mmol) and triethylamine (B128534) (11.4 mL, 81.9 mmol).

  • Heat the reaction mixture at 50 °C and stir for 16 hours.

  • Quench the reaction with brine (100 mL) and extract the aqueous phase with ethyl acetate (B1210297) (3 x 200 mL).

  • Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of the Final 2,4-Diaminopyrimidine Derivative

  • To a solution of the product from Step 1 in 1-pentanol, add the desired amine (e.g., (S)-3-aminopyrrolidine derivative) (1.2 equivalents) and triethylamine (2.0 equivalents).

  • Heat the reaction mixture to 120-140 °C for 2-6 hours.

  • After cooling, purify the crude residue by silica (B1680970) gel column chromatography to afford the final product.

  • Reported yields for the second step range from 26-58%.[10]

Protocol 2: Synthesis of a 2-Amino-4-arylpyrimidine via Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-chloro-2-aminopyrimidine derivative with an arylboronic acid.

  • In a reaction vessel, combine the 2-amino-4-chloropyrimidine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).

  • Purge the vessel with an inert gas (e.g., argon) for 15 minutes.

  • Add palladium(II) acetate (0.02 eq).

  • Add anhydrous 1,4-dioxane (B91453) and degassed water (typically a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Expected yields for this type of coupling are typically in the range of 60-80%.[6]

Visualizations

Kinase Signaling Pathway: Aurora Kinase in Mitosis

Aurora_Kinase_Pathway cluster_inhibition Inhibition G2 G2 Phase M Mitosis G2->M Cell Cycle Progression AuroraA Aurora A M->AuroraA AuroraB Aurora B (Chromosomal Passenger Complex) M->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Phosphorylates Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Regulates Arrest Mitotic Arrest & Apoptosis Centrosome->Arrest Chromosome->Arrest Inhibitor Aurora Kinase Inhibitor (e.g., 2,4-Diaminopyrimidine derivative) Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Signaling in Mitosis and the Point of Inhibition.

Experimental Workflow: Kinase Inhibitor Synthesis

Synthesis_Workflow Start Starting Pyrimidine (e.g., 2,4-Dichloropyrimidine) Intermediate Intermediate (Monosubstituted Pyrimidine) Start->Intermediate SNAr / Coupling Reagent1 Amine 1 (e.g., 3-Amino-5-methylpyrazole) Reagent1->Intermediate Final Final Product (Kinase Inhibitor) Intermediate->Final SNAr / Coupling Reagent2 Amine 2 / Boronic Acid Reagent2->Final Purification Purification (Column Chromatography) Final->Purification Analysis Analysis (NMR, LC-MS) Purification->Analysis

Caption: General Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors.

Logical Relationships: Comparison of Reagent Reactivity and Versatility

Reagent_Comparison cluster_properties Key Properties Reagents Alternative Pyrimidine Reagents Reactivity Reactivity Reagents->Reactivity Versatility Synthetic Versatility Reagents->Versatility Chloro 2-Amino-4-chloropyrimidine Reactivity->Chloro High Dichloro 2,4-Dichloropyrimidine Reactivity->Dichloro Moderate (Tunable) Trichloro 2,4,6-Trichloropyrimidine Reactivity->Trichloro High BromoDichloro 5-Bromo-2,4-dichloropyrimidine Reactivity->BromoDichloro Moderate Trifluoromethyl 2-Amino-4-(trifluoromethyl)pyrimidine Reactivity->Trifluoromethyl Lower (Electron Withdrawing) Versatility->Chloro Moderate Versatility->Dichloro High (Sequential Substitution) Versatility->Trichloro Very High (3 sites) Versatility->BromoDichloro Very High (SNAr + Cross-coupling) Versatility->Trifluoromethyl Moderate (Improves Properties)

Caption: Comparison of Reactivity and Synthetic Versatility of Pyrimidine Reagents.

References

Navigating Pyrimidine Chemistry: A Comparative Guide to 2-Amino-4-bromopyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regiochemical outcome of substitution reactions on substituted pyrimidines is a critical parameter in molecular design and synthesis. This guide provides an objective comparison of common substitution reactions on 2-amino-4-bromopyrimidine, offering insights into the expected regioselectivity supported by established principles and experimental data from analogous systems.

The pyrimidine (B1678525) core is a ubiquitous scaffold in a vast array of biologically active compounds. The ability to selectively functionalize this heterocycle is paramount for the generation of novel chemical entities. This compound presents two key reactive sites: the bromine atom at the C4 position, amenable to a variety of cross-coupling and nucleophilic substitution reactions, and the amino group at the C2 position. Understanding the factors that govern the regioselectivity of reactions at the C4 position is essential for predictable and efficient synthesis.

In pyrimidine systems, the C4 and C6 positions are generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling than the C2 position.[1][2] This is a consequence of the electronic properties of the pyrimidine ring, where the two nitrogen atoms create a more electron-deficient environment at the C4 and C6 positions, thereby activating them for substitution. The presence of an electron-donating amino group at the C2 position is expected to further influence the reactivity of the ring, generally deactivating the adjacent positions to some extent, yet the inherent higher reactivity of the C4 position typically prevails.

Performance Comparison of Substitution Reactions

The regiochemistry of substitution reactions on this compound is predominantly directed to the C4 position. This is consistently observed across various reaction types, including palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitution (SNAr).

Reaction TypeReagents/CatalystProductTypical Yield (%)RegioselectivityReference
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃4-Aryl-2-aminopyrimidine70-95Exclusive substitution at C4[3][4]
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, Xantphos, NaOtBu4-Amino-substituted-2-aminopyrimidine60-90Exclusive substitution at C4[5][6]
Nucleophilic Aromatic Substitution (SNAr) Nucleophile (e.g., R-SH, R-OH)4-Substituted-2-aminopyrimidine50-85Preferential substitution at C4[1][7]

Table 1: Comparative data for common substitution reactions on this compound and analogous systems. Yields are indicative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) to the flask.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-2-aminopyrimidine.[3]

Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (B28343) (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted-2-aminopyrimidine.[5]

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 4-Aryl-2-aminopyrimidine 4-Aryl-2-aminopyrimidine Product Complex->4-Aryl-2-aminopyrimidine This compound This compound This compound->Oxidative Addition Complex Oxidative Addition Aryl-B(OH)2 Aryl-B(OH)2 Aryl-B(OH)2->Transmetalation Complex Base

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reaction Heat under Inert Atmosphere (100-110 °C, 12-24h) start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product: 4-Amino-substituted-2-aminopyrimidine purification->product

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The regiochemistry of substitution reactions on this compound is strongly directed to the C4 position. This preference is rooted in the inherent electronic properties of the pyrimidine ring, where the C4 position is more activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution compared to other positions on the ring. The provided experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable methods for the selective functionalization of this compound, enabling the synthesis of diverse libraries of substituted 2-aminopyrimidines for applications in drug discovery and materials science. Researchers can confidently anticipate that substitution will occur at the C4 position, streamlining synthetic planning and execution.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-bromopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Amino-4-bromopyrimidine and any contaminated materials as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Proper disposal of this compound, a halogenated organic compound, is critical for laboratory safety and environmental protection. Improper disposal, such as discarding in regular trash or pouring down the drain, is not permissible for this class of chemical.[1] This guide provides a procedural framework for the safe handling and disposal of this compound in a research and development setting.

Hazard Classification and Safety Profile

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Data sourced from Safety Data Sheets.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment.[1]

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1]

  • Respiratory Protection: If handling in a poorly ventilated area or if dust/aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[1]

2. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials such as gloves, wipes, and chromatography media, as hazardous waste.[1]

  • This compound is classified as a halogenated organic waste due to the presence of bromine.[1]

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]

3. Waste Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Ensure the container is clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.[1]

  • Do not mix incompatible wastes in the same container.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Utilize secondary containment to capture any potential leaks.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[1]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies may vary.[1]

6. Request for Disposal:

  • Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste management provider to schedule a pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe identify Identify as Hazardous Waste (Halogenated Organic) ppe->identify segregate Segregate from Non-Halogenated Waste identify->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Satellite Area with Secondary Containment container->storage pickup Contact EHS for Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 2-Amino-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4-bromopyrimidine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 343926-69-2

  • Molecular Formula: C4H4BrN3[1]

  • Molecular Weight: 174.00 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Acute Toxicity, DermalH312Harmful in contact with skin.[2]
Acute Toxicity, InhalationH332Harmful if inhaled.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Double gloving is recommended.To prevent skin contact and absorption.[1][3]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[3][4][5]
Skin and Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised.To minimize skin exposure.[1][3]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulates filter (conforming to EN 143) is necessary.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[3][6]

Operational and Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling prep_ppe 1. Don all required PPE as specified prep_fume_hood 2. Verify chemical fume hood is operational prep_ppe->prep_fume_hood prep_materials 3. Assemble all necessary lab equipment prep_fume_hood->prep_materials handling_weigh 4. Weigh the compound carefully prep_materials->handling_weigh handling_dissolve 5. Add solvent slowly to avoid splashing handling_weigh->handling_dissolve handling_transfer 6. Use appropriate tools for transfers handling_dissolve->handling_transfer cleanup_decontaminate 7. Decontaminate work surfaces handling_transfer->cleanup_decontaminate cleanup_wash 8. Wash hands and exposed skin thoroughly cleanup_decontaminate->cleanup_wash cleanup_ppe 9. Remove and dispose of/clean PPE correctly cleanup_wash->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Handling Procedures
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid Contact: Take measures to prevent the chemical from coming into contact with eyes, skin, or clothing.[1][3]

  • Dust and Inhalation: Avoid the formation of dust and aerosols to prevent inhalation.[1][3]

  • Personal Hygiene: Wash your face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

  • Contaminated Clothing: Contaminated clothing should be removed and washed before reuse.[1]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][3]

Emergency and First Aid Procedures

Immediate action is required in the event of an exposure.

First Aid Response Plan

cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact: Wash with plenty of soap and water for at least 15 minutes. exposure->skin_contact eye_contact Eye Contact: Rinse with water for at least 15 minutes, including under the eyelids. exposure->eye_contact inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: A flowchart outlining the immediate steps to take in case of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol
  • Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." It is critical not to mix this waste with non-halogenated chemical waste.[6]

  • Containerization: Collect all waste, including contaminated PPE and weighing papers, in a dedicated, sealable container made of a non-reactive material such as glass or high-density polyethylene (B3416737) (HDPE).[6]

  • Labeling: The waste container must be immediately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, the date, and the principal investigator's name and lab location.[6]

  • Accidental Spills: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1][7]

  • Final Disposal: Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations.[3]

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromopyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.